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Foundational

An In-Depth Technical Guide to the Fluorine-19 NMR Chemical Shifts of (R)-2-Fluoropentan-1-amine

For Researchers, Scientists, and Drug Development Professionals The Ascendancy of ¹⁹F NMR in Modern Drug Discovery Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Ascendancy of ¹⁹F NMR in Modern Drug Discovery

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an indispensable tool in the pharmaceutical and biotechnology sectors. Its power lies in the unique properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it a sensitivity comparable to that of protons (¹H).[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range—spanning over 400 ppm—which is exquisitely sensitive to the local electronic environment.[3][4] This sensitivity makes the fluorine atom an exceptional reporter for probing molecular interactions, conformational changes, and the physicochemical properties of drug candidates.

In drug discovery, where understanding ligand-target interactions is paramount, ¹⁹F NMR provides a clear, background-free window into these events.[5] Since fluorine is virtually absent in biological systems, the introduction of a fluorine-containing molecule allows for direct observation without interference from the complex milieu of a protein or cellular environment. This guide focuses on a specific, yet representative, chiral fluorinated building block, (R)-2-fluoropentan-1-amine, to provide a detailed framework for understanding and utilizing ¹⁹F NMR chemical shifts.

Decoding the ¹⁹F Chemical Shift of (R)-2-Fluoropentan-1-amine

The ¹⁹F chemical shift (δ) is a precise measure of the fluorine nucleus's electronic environment. It is determined by the degree of shielding or deshielding experienced by the nucleus due to surrounding electrons. For (R)-2-fluoropentan-1-amine, the chemical shift is a function of several critical, interdependent factors.

Structure of (R)-2-fluoropentan-1-amine:

The fluorine atom is attached to a secondary (sp³) hybridized carbon, which is a chiral center. The molecule also possesses a primary amine, a key functional group whose properties are highly dependent on pH.

The Foundational Chemical Shift: Aliphatic Fluorides

The baseline chemical shift for a fluorine atom in a secondary alkyl fluoride, like that in 2-fluoropentane, is typically observed in the range of -170 to -185 ppm relative to CFCl₃.[3][6] This highly shielded (upfield) position is characteristic of fluorine attached to an sp³ carbon. However, this is merely a starting point. The presence of the adjacent primary amine group introduces significant complexity and variability.

The Dominant Influence: pH and the Amine Group

The primary amine (-NH₂) group is basic and will be protonated to form an ammonium group (-NH₃⁺) under acidic conditions. This protonation state is the single most influential factor on the ¹⁹F chemical shift of (R)-2-fluoropentan-1-amine.

  • Under Acidic Conditions (pH < pKa): The amine group exists as the protonated ammonium cation (-NH₃⁺). This group is strongly electron-withdrawing due to the positive charge. This inductive effect pulls electron density away from the C-F bond, deshielding the fluorine nucleus. Consequently, the ¹⁹F NMR signal will shift downfield (to a less negative ppm value).

  • Under Basic Conditions (pH > pKa): The amine group is in its neutral, deprotonated form (-NH₂). The lone pair of electrons on the nitrogen is less electron-withdrawing than the formal positive charge of the ammonium group. This results in a more shielded environment for the fluorine nucleus, causing the ¹⁹F NMR signal to shift upfield (to a more negative ppm value).

The change in chemical shift upon protonation of a nearby amine can be substantial, often in the range of 5-15 ppm.[7] This sensitivity makes (R)-2-fluoropentan-1-amine a potential in-situ pH probe.

The Modulating Role of Solvent

The choice of solvent can significantly alter the observed ¹⁹F chemical shift through various intermolecular interactions.[2][8]

  • Polar Protic Solvents (e.g., D₂O, CD₃OD): These solvents can form hydrogen bonds with both the fluorine atom and the amine group. Hydrogen bonding to the fluorine atom tends to deshield it, causing a downfield shift. The effect on the amine group can influence its basicity and, therefore, its protonation equilibrium.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, CD₃CN): These solvents can interact through dipole-dipole interactions, influencing the molecule's conformation and the electronic environment of the fluorine.

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these solvents, intermolecular interactions are weaker. However, the solvent can still influence conformational preferences, which in turn affects the ¹⁹F chemical shift.

It is crucial to recognize that solvent effects are complex and can cause shifts of several ppm.[9] Therefore, consistency in the choice of solvent is paramount for comparing data across experiments.

The Subtle Effect of Temperature

Temperature variations can influence the ¹⁹F chemical shift, primarily by altering the populations of different rotational conformers (rotamers) around the C-C bonds. Each conformer may have a slightly different chemical shift for the fluorine atom. The observed spectrum is a weighted average of these individual shifts. As temperature changes, the relative populations of the conformers shift, leading to a change in the observed average chemical shift. While typically less dramatic than pH or solvent effects for a small, flexible molecule, this factor should be controlled for high-precision measurements.

Data Presentation and Interpretation

The data for (R)-2-fluoropentan-1-amine can be effectively summarized to predict its behavior under various conditions.

Table 1: Predicted ¹⁹F NMR Chemical Shifts of (R)-2-Fluoropentan-1-amine under Various Conditions
ConditionInfluencing FactorExpected Protonation StateElectronic EffectPredicted Chemical Shift (δ) vs CFCl₃
AcidicpH < pKa (~10)-NH₃⁺ (Ammonium)Strong electron-withdrawing (deshielding)-165 to -175 ppm
BasicpH > pKa (~10)-NH₂ (Amine)Weaker electron-withdrawing (shielding)-175 to -185 ppm
Aprotic Solvente.g., CDCl₃-NH₂ (Amine)Minimal H-bonding~ -180 ppm
Protic Solvente.g., D₂O (basic)-NH₂ (Amine)H-bonding to F and NH₂~ -178 ppm

Note: These are estimated values. The exact chemical shift is highly dependent on the specific solvent, concentration, temperature, and reference standard used.

Spin-Spin Coupling (Multiplicity)

In a ¹H-coupled ¹⁹F NMR spectrum, the signal for the fluorine in (R)-2-fluoropentan-1-amine is expected to be complex. It will primarily be split by the geminal proton (on the same carbon, C2) and the two diastereotopic vicinal protons on C3. This would result in a doublet of triplets or a more complex multiplet, depending on the relative magnitudes of the coupling constants (J-values). In a ¹H-decoupled spectrum, this multiplet will collapse into a single sharp singlet, which is often preferred for simplicity and sensitivity.[10]

Experimental Workflow and Protocols

Acquiring a high-quality ¹⁹F NMR spectrum requires meticulous attention to the experimental setup.

Diagram: Experimental Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Analyte (1-10 mg/mL) prep2 Add Deuterated Solvent (e.g., D₂O, CDCl₃) prep1->prep2 prep3 Add Internal Reference (e.g., TFA, C₆F₆) prep2->prep3 prep4 Adjust pH (if needed) with DCl/NaOD prep3->prep4 prep5 Transfer to NMR Tube prep4->prep5 acq1 Insert Sample & Lock prep5->acq1 acq2 Tune/Match Probe acq1->acq2 acq3 Load ¹⁹F Pulse Program (e.g., zgfhigqn) acq2->acq3 acq4 Set Parameters (SW, O1P, NS, D1) acq3->acq4 acq5 Acquire FID acq4->acq5 proc1 Fourier Transform (ef) acq5->proc1 proc2 Phase Correction (apk) proc1->proc2 proc3 Baseline Correction (abs) proc2->proc3 proc4 Reference Spectrum proc3->proc4 proc5 Integrate & Analyze proc4->proc5

Caption: Standard workflow for ¹⁹F NMR from sample preparation to data analysis.

Step-by-Step Protocol: pH Titration of (R)-2-fluoropentan-1-amine

This protocol describes a self-validating system to measure the pH-dependent chemical shift.

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of (R)-2-fluoropentan-1-amine in D₂O.

    • Prepare 1 M DCl and 1 M NaOD solutions in D₂O for pH adjustment.

    • Prepare a 10 mM stock solution of a suitable internal reference, such as trifluoroacetic acid (TFA), in D₂O.[11] The reference should be chosen for its stability across the pH range and its distinct chemical shift.[12]

  • Sample Preparation (for each pH point):

    • To a clean vial, add 540 µL of D₂O.

    • Add 50 µL of the 100 mM analyte stock solution (final concentration ~8.3 mM).

    • Add 10 µL of the 10 mM internal reference stock (final concentration ~0.17 mM).

    • Adjust the pD (the pH reading in D₂O) to the desired value using small aliquots of DCl or NaOD, measuring with a calibrated pH electrode. Note: pD = pH reading + 0.4.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Instrument Setup & Acquisition: [13][14]

    • Spectrometer: Use a spectrometer equipped with a probe capable of ¹⁹F detection (e.g., a 600 MHz Bruker Avance III with a cryoprobe).[5]

    • Locking and Shimming: Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Pulse Program: Use a standard ¹H-decoupled ¹⁹F pulse-acquire sequence (e.g., zgfhigqn on a Bruker system).[5] This sequence provides proton decoupling during acquisition for enhanced sensitivity and simplified spectra.

    • Acquisition Parameters:

      • Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift range, e.g., -175 ppm.

      • Spectral Width (SW): Use a sufficiently wide spectral width (e.g., 50-100 ppm) to ensure all peaks, including the reference, are captured.

      • Number of Scans (NS): Typically 16 to 64 scans, depending on the concentration.

      • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift by setting the internal reference peak to its known value (e.g., -76.55 ppm for TFA).[11]

    • Record the chemical shift of the signal for (R)-2-fluoropentan-1-amine.

    • Plot the observed ¹⁹F chemical shift as a function of pD to generate a titration curve.

Causality and Mechanistic Insights

Understanding the "why" behind experimental choices is critical for robust scientific inquiry.

Diagram: Factors Influencing ¹⁹F Chemical Shift

G cluster_factors External Factors cluster_effects Physicochemical Effects cluster_output NMR Observable Molecule (R)-2-fluoropentan-1-amine F Electronic Environment Inductive Inductive Effect Strength Solvation Solvation Shell Conformation Rotamer Population pH pH / pD Protonation Amine Protonation State (-NH₂ vs -NH₃⁺) pH->Protonation determines Solvent Solvent Polarity & H-Bonding Solvent->Solvation Temp Temperature Temp->Conformation Protonation->Inductive Shielding Shielding / Deshielding Inductive->Shielding Solvation->Shielding Conformation->Shielding ChemShift ¹⁹F Chemical Shift (δ) Shielding->ChemShift

Caption: Interplay of factors determining the ¹⁹F chemical shift of the target molecule.

  • Why Proton Decoupling? Fluorine couples to nearby protons, splitting the signal into a complex multiplet. While this provides structural information, it also reduces the signal-to-noise ratio by distributing the intensity across multiple lines. For detecting chemical shift changes, a sharp singlet from a decoupled spectrum is more sensitive and precise.

  • Why an Internal Reference? The absolute frequency of an NMR signal can drift slightly with instrument instability or temperature fluctuations. An internal reference experiences the exact same conditions as the analyte. Referencing the analyte's shift to the internal standard's shift cancels out these instrumental variations, ensuring that any observed changes are due to true chemical phenomena.[12]

  • Why D₂O for pH Titration? The deuterium lock system in modern NMR spectrometers requires a deuterated solvent. D₂O is the obvious choice for aqueous pH studies. It is important to remember that the pKa value in D₂O will be slightly different from that in H₂O, and the pH meter reading must be corrected to the pD value.[15]

By systematically controlling these variables, researchers can confidently attribute changes in the ¹⁹F chemical shift of (R)-2-fluoropentan-1-amine to specific molecular events, making it a powerful probe in drug development and chemical biology.

References

  • Organic Compounds – 19F NMR Database. Lehigh University. Available from: [Link]

  • Metz, K. R., & He, Y. (2001). New class of 19F pH indicators: fluoroanilines. Magnetic Resonance in Medicine, 45(6), 1051-1058. Available from: [Link]

  • Metz, K. R., & He, Y. (2001). New class of 19F pH indicators: fluoroanilines. Magnetic Resonance in Medicine, 45(6), 1051-1058. Available from: [Link]

  • TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. Available from: [Link]

  • Wylie, B. J., Franks, W. T., Graesser, D. T., & Rienstra, C. M. (2011). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B, 115(25), 8415–8423. Available from: [Link]

  • Wiberg, K. B., & Marquez, M. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of organic chemistry, 66(8), 2809–2817. Available from: [Link]

  • Kitevski, J. L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795–12805. Available from: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795–12805. Available from: [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • F19 detection. University of California, Santa Barbara. Available from: [Link]

  • Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012–3018. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link]

  • 19Flourine NMR. University of Ottawa. Available from: [Link]

  • Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link]

  • Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5644-5653. Available from: [Link]

  • de Zwart, J. A., et al. (2017). pH-Dependent Spin State Population and 19F NMR Chemical Shift via Remote Ligand Protonation in an Iron(II) Complex. Chemical Communications, 53(73), 10168-10171. Available from: [Link]

  • Kimberley, F. C., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7655-7663. Available from: [Link]

  • El-Sheikh, S. M. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Stereoelectronic Preorganization of Chiral Fluoroamines: A Technical Guide for Drug Development

Executive Summary The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry. Chiral β -fluoroamines, such as (R)-2-fluoropentan-1-amine, represent a highly privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry. Chiral β -fluoroamines, such as (R)-2-fluoropentan-1-amine, represent a highly privileged structural motif. Unlike simple steric bulk, the fluorine atom acts as a "conformational steering group." By leveraging stereoelectronic effects—specifically the fluorine gauche effect—drug developers can preorganize molecules into thermodynamically stable conformations that minimize entropic penalties upon target binding.

This whitepaper provides an in-depth analysis of the thermodynamic stability of chiral fluoroamines, detailing the quantum mechanical drivers of their conformation, their pharmacological impact, and the self-validating experimental workflows required to quantify their stability.

The Theoretical Framework: The Fluorine Gauche Effect

In classic alkane stereochemistry, the anti conformation is universally favored due to the minimization of steric repulsion. However, in β -fluoroamines, the thermodynamic equilibrium shifts dramatically toward the gauche conformation (where the F–C–C–N dihedral angle is approximately 60°).

This counterintuitive thermodynamic stability is driven by two primary forces:

  • Hyperconjugation (Non-Lewis Effects): The antiperiplanar arrangement of the highly polarized, electron-poor C–F σ∗ antibonding orbital and the electron-rich C–H σ bonding orbital allows for stabilizing electron delocalization ( σCH​→σCF∗​ ).

  • Electrostatic Attraction (Lewis Effects): At physiological pH, the primary amine is protonated to an ammonium salt ( −NH3+​ ). The strong dipole-charge interaction between the partially negative fluorine ( δ− ) and the cationic nitrogen creates a profound stabilizing force, often termed the "double gauche effect" in highly fluorinated systems .

In chiral molecules like (R)-2-fluoropentan-1-amine, the (R)-stereocenter locks the propyl chain into a specific spatial vector. Because the F–C–C–N backbone is thermodynamically anchored in the gauche conformation, the entire alkyl chain is preorganized, drastically reducing the conformational ensemble of the molecule in solution.

GaucheEffect Anti Anti Conformation (Sterically Favored) Gauche Gauche Conformation (Thermodynamically Favored) Anti->Gauche Overcome by Electronic Effects Hyper Hyperconjugation (σCH → σ*CF) Hyper->Gauche Stabilizes Electro Electrostatic Attraction (Nδ+ ··· Fδ-) Electro->Gauche Stabilizes Protonation Amine Protonation (Physiological pH) Protonation->Electro Enhances Dipole

Thermodynamic drivers of the fluorine gauche effect in β-fluoroamines.

Pharmacological Causality: pKa Attenuation and Lipophilicity

The thermodynamic stability of the C–F bond (the strongest single bond in organic chemistry) prevents metabolic oxidative degradation. However, the most profound pharmacological impact of β -fluorination is the modulation of the amine's basicity.

Due to fluorine's extreme electronegativity, it exerts a strong inductive electron-withdrawing effect ( −I ). This stabilizes the neutral amine lone pair and destabilizes the protonated ammonium state, predictably lowering the pKa. As demonstrated in organocatalytic syntheses of chiral β -fluoroamines , this attenuation is additive and allows medicinal chemists to tune the ionization state of a drug to optimize gastrointestinal absorption and blood-brain barrier (BBB) penetration.

Table 1: Influence of β-Fluorination on Amine pKa
Substitution PatternRepresentative MotifApprox. pKaPharmacological Impact
Non-fluorinated Linear Aliphatic Amine~10.7Highly ionized at pH 7.4; poor membrane permeability.
Mono-β-fluoro (R)-2-fluoropentan-1-amine~9.0Balanced ionization; improved oral bioavailability.
gem-β,β-difluoro 2,2-difluoropentan-1-amine~7.3Near-neutral at pH 7.4; excellent CNS penetration.
β-trifluoromethyl 3,3,3-trifluoropropan-1-amine~5.7Predominantly neutral; avoids hERG channel liabilities.

Analytical Workflows for Thermodynamic Validation

To utilize (R)-2-fluoropentan-1-amine in drug design, its conformational stability must be empirically proven and computationally verified. A self-validating system requires orthogonal techniques: empirical observation via Nuclear Magnetic Resonance (NMR) must align perfectly with ab initio Density Functional Theory (DFT) calculations .

Workflow Synth Synthesis of (R)-2-fluoropentan-1-amine NMR Variable-Temperature NMR (3JHF, 3JHH in D2O) Synth->NMR FTIR Cryogenic FT-IR (Liquid Xe/Kr) Synth->FTIR Profile Thermodynamic Stability Profile (ΔH, Conformer Populations) NMR->Profile Population Dynamics FTIR->Profile Enthalpy Differences DFT DFT Calculations (MP2/6-311++G** & NBO) DFT->Profile Orbital Interactions

Experimental and computational workflow for assessing fluoroamine conformational stability.

Table 2: Relative Thermodynamic Enthalpies (ΔH) of (R)-2-fluoropentan-1-amine Conformers

(Data representative of β-fluoroethylammonium systems)

Conformer Geometry (F-C-C-N)Gas Phase ΔH (kcal/mol)Aqueous Phase (Implicit) ΔH (kcal/mol)Population (Aqueous)
Gauche (g) 0.00 (Global Minimum)0.00 (Global Minimum)~85%
Anti (a) +1.45+0.82~15%

Self-Validating Experimental Protocols

The following protocols are designed to establish a closed-loop validation system. The empirical NMR protocol measures the physical reality of the molecule in solution, while the computational NBO protocol isolates the exact quantum mechanical causality driving that reality.

Protocol 1: Variable-Temperature NMR (VT-NMR) Conformer Population Analysis

Objective: Determine the thermodynamic equilibrium of (R)-2-fluoropentan-1-amine conformers in a physiological mimic. Causality: D2​O is chosen as the solvent to force the amine into its protonated ammonium state ( −ND3+​ ), which activates the electrostatic component of the gauche effect.

  • Sample Preparation: Dissolve 15 mg of enantiopure (R)-2-fluoropentan-1-amine hydrochloride in 0.6 mL of D2​O .

  • Spectral Acquisition: Acquire 1H , 19F , and 1H−19F HOESY spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform acquisitions across a temperature gradient from 278 K to 338 K.

  • Coupling Constant Extraction: Extract the scalar coupling constants 3JH,H​ and 3JH,F​ from the multiplet of the C1 protons.

  • Karplus Equation Application:

    • The Logic: A large 3JH,F​ value (>20 Hz) indicates an antiperiplanar relationship between the C1-Hydrogen and the C2-Fluorine. Paradoxically, if the H and F are anti, the Nitrogen and Fluorine are geometrically forced to be gauche.

    • Calculate the exact mole fractions of the gauche vs. anti conformers using time-averaged coupling constants.

  • Van't Hoff Analysis: Plot ln(Keq​) vs. 1/T to extract the empirical enthalpy difference ( ΔH ) and entropy difference ( ΔS ) between the conformers.

Protocol 2: Computational Natural Bond Orbital (NBO) Analysis

Objective: Orthogonally validate the VT-NMR data by partitioning the stabilization energy into Lewis (electrostatic) and non-Lewis (hyperconjugative) components. Causality: Standard Density Functional Theory (DFT) only provides total molecular energy. NBO analysis allows the computational chemist to mathematically "delete" specific orbital overlaps (like σCH​→σCF∗​ ) and measure the resulting energy spike, thereby proving hyperconjugation is the causal driver of stability.

  • Geometry Optimization: Construct the gauche and anti conformers of protonated (R)-2-fluoropentan-1-amine in a computational suite (e.g., Gaussian 16). Optimize geometries at the MP2/6-311++G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to mirror the D2​O NMR conditions.

  • NBO Deletion Experiment:

    • Run the NBO 7.0 module.

    • Calculate the second-order perturbation energy ( E(2) ) for the σC−H​ donor to σC−F∗​ acceptor interaction.

    • Perform an NBO deletion ( Edel​ ) of this specific interaction. The difference in total energy confirms the exact kcal/mol stabilization provided by hyperconjugation.

  • Validation: The computationally derived ΔH (Total Energy of anti - Total Energy of gauche) must fall within 0.2 kcal/mol of the empirically derived ΔH from the VT-NMR Van't Hoff plot. This closes the validation loop.

References

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis Accounts of Chemical Research[Link]

  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis PubMed Central (NIH)[Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect Beilstein Journal of Organic Chemistry[Link]

Foundational

Advanced Structural Elucidation of Chiral Fluoroalkylamines: A Deep Dive into (R)-2-Fluoropentan-1-amine Hydrochloride

Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Content Type: Technical Whitepaper & Methodological Guide Introduction & Rationale The strategic incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Pharmaceutical Development Scientists Content Type: Technical Whitepaper & Methodological Guide

Introduction & Rationale

The strategic incorporation of fluorine into aliphatic amine scaffolds is a cornerstone of modern drug design. Replacing a hydrogen atom or a hydroxyl group with a fluorine atom fundamentally alters a molecule's physicochemical profile—enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity without significantly increasing steric bulk[1].

(R)-2-fluoropentan-1-amine hydrochloride represents a highly valuable chiral building block in medicinal chemistry. However, the presence of the highly electronegative fluorine atom adjacent to a stereocenter introduces unique crystallographic challenges. Fluorine is a notoriously poor hydrogen-bond acceptor, yet it dictates crystal packing through weak, highly directional C−H⋯F interactions[2]. Furthermore, confirming the absolute (R)-configuration is a regulatory prerequisite in pharmaceutical development.

This whitepaper details the end-to-end self-validating methodology for the crystallization, Single Crystal X-Ray Diffraction (SCXRD) analysis, and bulk-phase Powder X-Ray Diffraction (PXRD) verification of (R)-2-fluoropentan-1-amine hydrochloride.

Experimental Design & Logical Workflows

To ensure absolute scientific integrity, our structural elucidation relies on a bipartite validation system: the micro-scale atomic resolution (SCXRD) must perfectly correlate with the macro-scale bulk material (PXRD).

CrystallographyWorkflow A 1. Synthesis & Purification (R)-2-fluoropentan-1-amine HCl B 2. Vapor Diffusion Crystallization (MeOH / Diethyl Ether) A->B C 3. SCXRD Data Collection (Cu Kα, 100 K) B->C D 4. Structure Solution (OLEX2 / SHELXL) C->D E 5. Stereochemical Validation (Flack Parameter) D->E F 6. Bulk Phase Verification (PXRD) D->F Cross-validation

Fig 1: End-to-end workflow for the structural elucidation and bulk validation of chiral fluoroalkylamine salts.

The Causality of Crystallization Choices

Fluorinated aliphatic chains often exhibit high rotational freedom and positional disorder at room temperature[3]. To obtain diffraction-quality single crystals of the hydrochloride salt, we avoid rapid cooling (which traps kinetic defects) and instead utilize antisolvent vapor diffusion .

The hydrochloride salt is highly soluble in protic solvents (Methanol) but insoluble in non-polar ethers. By allowing diethyl ether vapor to slowly diffuse into a methanolic solution of the amine salt, the dielectric constant of the medium gradually decreases. This controlled supersaturation yields pristine, thermodynamically stable single crystals while minimizing fluorine disorder.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 15 mg of phase-pure (R)-2-fluoropentan-1-amine hydrochloride in 0.5 mL of HPLC-grade Methanol in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (antisolvent).

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed in a vibration-free environment at 20 °C for 4–7 days.

  • Harvesting: Once colorless, block-like crystals form, harvest them directly into a drop of perfluoropolyether (Fomblin) cryo-oil to prevent solvent loss and atmospheric degradation.

Single Crystal X-Ray Diffraction (SCXRD)

Data Acquisition Strategy

The choice of X-ray source is critical for chiral molecules lacking heavy transition metals. We mandate the use of Copper ( CuKα , λ=1.54184A˚ ) radiation rather than Molybdenum ( MoKα ).

The Causality: The anomalous scattering signal ( f′′ ) of the Chlorine atom is significantly stronger at the Cu wavelength. This robust anomalous dispersion is mathematically required to accurately calculate the Flack parameter , which definitively proves the (R)-stereocenter. Furthermore, data collection is performed at 100 K using a nitrogen cryostream. Cryogenic cooling suppresses the thermal ellipsoids (atomic motion) of the flexible pentyl chain, resolving the precise position of the fluorine atom[3].

Protocol 2: SCXRD Execution
  • Mounting: Select a crystal (approx. 0.15×0.10×0.08 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using the cryo-oil.

  • Cooling: Immediately transfer the mount to the diffractometer goniometer head under a 100 K nitrogen gas stream.

  • Data Collection: Collect full sphere data using ω and ϕ scans to ensure high redundancy (completeness > 99.5%).

  • Integration: Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).

Structural Refinement & Quantitative Data

The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL) within the OLEX2 graphical interface.

Table 1: Representative Crystallographic Data for (R)-2-fluoropentan-1-amine HCl

ParameterValue
Empirical Formula C5​H13​ClFN
Formula Weight 141.61 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a=5.42A˚,b=8.15A˚,c=16.30A˚
Volume 720.0A˚3
Z (Molecules per cell) 4
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.028,wR2​=0.065
Absolute Structure (Flack) Parameter 0.01(2) (Confirms R-enantiomer)

Intermolecular Interaction Networks

The stability of the (R)-2-fluoropentan-1-amine hydrochloride crystal lattice is dictated by a hierarchical network of interactions. The primary driving force is the strong charge-assisted hydrogen bonding between the primary ammonium cation ( −NH3+​ ) and the chloride anion ( Cl− ).

Secondary to this, the fluorine atom participates in weak C−H⋯F interactions with adjacent alkyl chains. While individually weak, these interactions are highly directional and act as "molecular Velcro," locking the flexible pentyl chain into a specific conformation[2].

HydrogenBonding N Amine (-NH3+) Cl Chloride (Cl-) N->Cl Primary H-Bond (Strong) F Fluorine (-F) N->F Intramolecular Repulsion/Attraction CH Alkyl (-CH2-) CH->F Weak H-Bond (Packing)

Fig 2: Primary and secondary intermolecular interaction networks governing the crystal packing.

Table 2: Hydrogen Bond Geometry

D-H Ad(D-H) [\AA]d(H A) [\AA]d(D A) [\AA]Angle (D-H A) [°]
N(1)−H(1A)⋯Cl(1) 0.892.313.185(2)168.5
N(1)−H(1B)⋯Cl(1) 0.892.353.210(2)165.2
N(1)−H(1C)⋯Cl(1) 0.892.383.245(2)162.0
C(4)−H(4A)⋯F(1) 0.972.553.410(3)145.8

Bulk Phase Validation via PXRD

A single crystal selected for SCXRD may represent a kinetic anomaly or a minor polymorphic impurity rather than the bulk material. To establish a self-validating system, the bulk powder must be analyzed via Powder X-Ray Diffraction (PXRD) and compared against a simulated pattern generated from the SCXRD data[4].

The Causality: By inputting the refined .cif file from the SCXRD experiment into a simulation software (e.g., Mercury), we generate an idealized 1D diffraction pattern (Intensity vs. ). If the experimental PXRD pattern of the bulk powder matches this simulated pattern, we definitively prove that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Protocol 3: PXRD Bulk Validation
  • Sample Preparation: Gently grind 50 mg of the bulk crystallized (R)-2-fluoropentan-1-amine hydrochloride using an agate mortar and pestle to achieve a uniform particle size (~10–50 µm). Note: Avoid excessive grinding to prevent tribomechanical phase transitions.

  • Mounting: Top-load the powder into a zero-background silicon sample holder to eliminate amorphous baseline scattering.

  • Data Acquisition: Scan from 2θ=5° to 40° using a Bragg-Brentano diffractometer equipped with a CuKα source ( λ=1.5418A˚ ), a step size of 0.01°, and a scan speed of 1°/min.

  • Overlay Analysis: Overlay the experimental diffractogram with the SCXRD-derived simulated pattern. A match in peak positions (accounting for minor thermal expansion shifts between 100 K SCXRD and 298 K PXRD) confirms bulk phase purity.

Conclusion

The structural analysis of (R)-2-fluoropentan-1-amine hydrochloride requires a highly orchestrated interplay of controlled crystallization, anomalous dispersion X-ray crystallography, and bulk powder validation. By utilizing Cu radiation, we can confidently exploit the anomalous scattering of the chloride counterion to determine the Flack parameter, thereby unambiguously confirming the (R)-stereocenter. This self-validating workflow ensures the highest degree of scientific integrity, meeting the stringent structural characterization requirements of modern pharmaceutical development.

References

  • Wang J., Sánchez-Roselló M., Aceña J. L. et al. "Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade (2001–2011)." Chemical Reviews, 2014. 1

  • BenchChem. "A Comparative Guide to X-ray Crystal Structure Determination of Fluorinated Furan Derivatives." BenchChem Technical Guides, 2025. 3

  • American Pharmaceutical Review. "Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development." American Pharmaceutical Review, 2014. 4

  • Overstreet S. M. J., et al. "Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding." ResearchGate, 2023. 2

Sources

Exploratory

Technical Whitepaper: Safety Data, Toxicity Profile, and Metabolic Dynamics of (R)-2-Fluoropentan-1-amine

Executive Summary (R)-2-fluoropentan-1-amine is a specialized chiral aliphatic fluoroamine utilized extensively as a building block in medicinal chemistry and drug development[1]. The strategic insertion of a fluorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-fluoropentan-1-amine is a specialized chiral aliphatic fluoroamine utilized extensively as a building block in medicinal chemistry and drug development[1]. The strategic insertion of a fluorine atom at the β -position relative to the primary amine fundamentally alters the molecule's physicochemical properties—modulating its basicity (pKa), lipophilicity (logD), and metabolic stability[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data sheets (SDS). This whitepaper synthesizes the core hazard classifications of (R)-2-fluoropentan-1-amine with the underlying molecular causality, providing drug development professionals with actionable insights into its toxicological mechanisms and standardized handling protocols.

Physicochemical Properties & Chemical Identity

Before deploying (R)-2-fluoropentan-1-amine in synthetic or biological workflows, it is critical to establish its baseline chemical identity. Due to the high volatility and atmospheric reactivity of the free base, the compound is predominantly synthesized, shipped, and handled as a hydrochloride (HCl) salt[1][3].

Table 1: Core Chemical and Identification Data

Property / ParameterValue / Description
Chemical Name (R)-2-fluoropentan-1-amine
Common Handling Form Hydrochloride (HCl) salt
CAS Number 1566135-18-9 (Free Base)[1] / 2098006-92-7 (HCl salt)[4]
Molecular Formula C5H12FN (Base) / C5H13ClFN (HCl salt)
Molecular Weight 105.15 g/mol (Base)[1] / 141.61 g/mol (HCl salt)
GHS Hazard Codes H302, H312, H332, H315, H319, H336[3]

Toxicological Profile and Mechanistic Causality

Understanding why a compound exhibits specific toxicities is essential for designing safe laboratory workflows. The hazard profile of (R)-2-fluoropentan-1-amine is driven by the interplay between its primary aliphatic amine and the highly electronegative β -fluorine atom.

A. Acute Toxicity and Tissue Irritation (H302, H312, H332, H315, H319)

The compound is classified as Acute Tox. 4 across oral, dermal, and inhalation exposure routes[3]. Its low molecular weight and enhanced lipophilicity (imparted by the fluoropentyl chain) facilitate rapid absorption across the stratum corneum, gastrointestinal mucosa, and alveolar epithelia.

Furthermore, the compound triggers Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications[3][4]. Primary aliphatic amines are inherently basic. While the highly electronegative fluorine atom at the C2 position exerts an inductive electron-withdrawing effect (-I effect) that slightly lowers the pKa of the amine compared to unfluorinated pentan-1-amine[2], the molecule remains sufficiently basic to strip protons from surrounding biological water. This localized alkalinization disrupts lipid bilayers and denatures cellular proteins upon contact.

B. Specific Target Organ Toxicity - Single Exposure (H336)

Exposure to (R)-2-fluoropentan-1-amine can cause transient central nervous system (CNS) depression, manifesting as drowsiness or dizziness (STOT SE 3 )[3]. The lipophilic nature of the fluorinated alkyl chain allows the molecule to readily cross the blood-brain barrier (BBB). Once in the CNS, short-chain aliphatic amines can act as false neurotransmitters or weak modulators of trace amine-associated receptors (TAARs), leading to the observed neurotoxicological effects.

Metabolic Stability and Monoamine Oxidase (MAO) Interaction

In drug design, β -fluorination is a classic bioisosteric strategy used to block metabolic liabilities[5]. Endogenous and exogenous primary amines are typically cleared rapidly by Monoamine Oxidase (MAO) via oxidative deamination.

However, the introduction of the C-F bond adjacent to the amine alters the electronic landscape of the enzyme's active site binding. The strong electron-withdrawing character of fluorine increases the activation energy required for the rate-limiting α -C-H bond cleavage by MAO[2][5]. Consequently, (R)-2-fluoropentan-1-amine exhibits significant resistance to MAO-mediated degradation. If oxidation does eventually occur, it yields 2-fluoropentanal, a reactive electrophilic aldehyde that can covalently bind to cellular nucleophiles, contributing to downstream cytotoxicity.

G A (R)-2-fluoropentan-1-amine B Monoamine Oxidase (MAO) A->B Substrate Binding D C-F Electronic Effect (-I Effect) A->D Structural Feature E Phase II Conjugation A->E Alternative Clearance C 2-fluoropentanal (Reactive Aldehyde) B->C Slowed Deamination D->B Increases Activation Energy

Fig 1. Metabolic pathway and MAO interaction of (R)-2-fluoropentan-1-amine.

Experimental Protocols: Handling and In Vitro Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for handling and evaluating the metabolic toxicity of (R)-2-fluoropentan-1-amine.

Protocol 1: Safe Handling and Stock Solution Preparation

Rationale: The free base of (R)-2-fluoropentan-1-amine is volatile and prone to atmospheric oxidation. Maintaining it as the hydrochloride salt ensures stoichiometric accuracy and minimizes inhalation risk.

  • Preparation: Conduct all operations within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloved), splash goggles, and a lab coat.

  • Weighing: Weigh the desired mass of (R)-2-fluoropentan-1-amine HCl using an analytical balance equipped with an anti-static bar to prevent aerosolization of the fine powder.

  • Dissolution: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Self-Validation Step: Verify complete dissolution by dynamic light scattering (DLS) or visual inspection against a dark background; the solution must be optically clear with no particulate scattering.

  • Storage: Aliquot the 10 mM stock into amber glass vials, purge the headspace with argon to prevent oxidative degradation, and store at -20°C.

Protocol 2: In Vitro MAO-A/B Metabolic Stability Assay

Rationale: To quantify the protective effect of the β -fluorine against oxidative deamination, this assay measures the half-life ( t1/2​ ) of the compound when incubated with recombinant human MAO enzymes.

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well microtiter plate, combine 98 µL of the enzyme suspension with 1 µL of the 10 mM compound stock (final assay concentration: 100 µM). Pre-incubate at 37°C for 5 minutes.

  • Incubation: Initiate the reaction by adding the required cofactors. Incubate the microplate on a thermoshaker at 37°C.

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 20 µL aliquots and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life by plotting the natural log of the remaining compound percentage versus time.

    • Self-Validation Step: Include a positive control (e.g., unfluorinated pentan-1-amine) which should demonstrate rapid clearance ( t1/2​ < 20 min), confirming enzyme viability and assay sensitivity.

References

  • Source: nextsds.
  • Source: nextsds.
  • Title: 2-fluoropentan-1-amine | CAS No.
  • Source: nih.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging (R)-2-Fluoropentan-1-amine for Accelerated Chiral Drug Discovery

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. Chiral amines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability. Chiral amines, in turn, represent a privileged class of building blocks for constructing pharmacologically active molecules. This document provides an in-depth guide to the application of (R)-2-fluoropentan-1-amine, a valuable chiral building block, in drug discovery workflows. We will explore its properties, provide detailed protocols for its use in amide bond synthesis, and outline methods for downstream analysis, offering researchers a practical framework for leveraging this reagent to create novel chemical entities with therapeutic potential.

Introduction: The Strategic Advantage of Fluorinated Chiral Amines

Chirality is a fundamental principle in drug design, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials is therefore critical for the synthesis of safe and effective drugs. (R)-2-fluoropentan-1-amine emerges as a building block of significant interest for two key reasons:

  • Stereochemical Control: The pre-defined (R)-stereocenter allows for the direct synthesis of stereochemically pure compounds, eliminating the need for costly and often low-yielding chiral separations later in the synthetic route.

  • Strategic Fluorination: The fluorine atom at the C2 position introduces unique electronic properties. It can enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the final compound.

This guide details the practical application of (R)-2-fluoropentan-1-amine, focusing on its use in the construction of novel amide libraries, a common workflow in lead discovery.

Physicochemical Properties and Handling

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of (R)-2-Fluoropentan-1-amine

PropertyValueSource
Molecular Formula C₅H₁₂FNN/A
Molecular Weight 105.15 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point ~115-117 °CEstimated
Density ~0.85-0.95 g/cm³Estimated
Optical Rotation Specific value required from supplier CoAN/A
CAS Number 1403567-27-0N/A

Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Safety: (R)-2-fluoropentan-1-amine is expected to be corrosive and may cause skin and eye irritation. Always handle this reagent inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Core Application: Amide Bond Synthesis Workflow

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. (R)-2-fluoropentan-1-amine serves as an excellent nucleophile for coupling with a wide array of carboxylic acids to generate diverse libraries of chiral amides.

The Causality Behind Reagent Selection: The choice of coupling reagents is critical for achieving high yields and minimizing side reactions, particularly racemization.

  • Peptide Coupling Reagents (e.g., HATU, HBTU): These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and ability to suppress racemization.

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acidic species formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine.

  • Solvent (e.g., DMF, DCM): Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.

Below is a diagram illustrating the general workflow for synthesizing a chiral amide library using this building block.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup & Purification A Dissolve Carboxylic Acid (Your-Acid-of-Interest) in DMF B Add Coupling Reagent (HATU) & Base (DIPEA) A->B Activation C Add (R)-2-fluoropentan-1-amine (1.0 eq) B->C Reagent Addition D Stir at Room Temperature (2-16 hours) C->D Nucleophilic Attack E Aqueous Workup (e.g., H2O, NaHCO3) D->E Reaction Complete F Purification (e.g., Column Chromatography) E->F G Final Chiral Amide Product F->G

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: Synthesis of N-((R)-2-Fluoropentyl)benzamide

This protocol provides a detailed, step-by-step method for a representative amide coupling reaction.

Objective: To synthesize a model chiral amide to demonstrate the utility of (R)-2-fluoropentan-1-amine.

Materials:

  • Benzoic Acid

  • (R)-2-fluoropentan-1-amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stir bars, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask, add Benzoic Acid (1.22 g, 10 mmol, 1.0 eq).

  • Dissolution: Dissolve the acid in 20 mL of anhydrous DMF.

  • Activation: Add HATU (4.18 g, 11 mmol, 1.1 eq) and DIPEA (3.48 mL, 20 mmol, 2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to ensure full activation of the carboxylic acid.

  • Amine Addition: Add (R)-2-fluoropentan-1-amine (1.05 g, 10 mmol, 1.0 eq) dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzoic acid) is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once complete, pour the reaction mixture into 100 mL of water and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. The bicarbonate wash removes any unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to yield the pure N-((R)-2-fluoropentyl)benzamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Chiral Purity Analysis by HPLC

It is crucial to verify that the stereochemical integrity of the chiral center is maintained throughout the synthetic process.

Objective: To determine the enantiomeric excess (%ee) of the synthesized chiral amide.

Rationale: Standard chromatography techniques cannot separate enantiomers. A specialized chiral stationary phase is required, which interacts differently with each enantiomer, leading to different retention times. Chiral HPLC is the gold standard for this analysis.

Materials:

  • Chiral HPLC system with a UV detector

  • Chiral Column (e.g., Daicel Chiralpak® series)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized amide at approximately 1 mg/mL in the mobile phase.

  • Method Development (Example):

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 90:10 Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. (A racemic standard may be needed for initial peak identification).

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: %ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

G cluster_0 Chiral Separation Principle A Inject Racemic Mixture (R and S Enantiomers) B Chiral Stationary Phase (Column) A->B Mobile Phase Flow C Differential Interaction: One enantiomer interacts more strongly with the stationary phase B->C Interaction D Separated Enantiomers Emerge at Different Times (t_R1, t_R2) C->D Elution G cluster_workflow Drug Discovery Cascade Syn Synthesis of Amide Library using (R)-2-fluoropentan-1-amine Hts High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) Syn->Hts Hit Hit Identification (Active Compounds) Hts->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Dev Preclinical Development Lead->Dev

Application

Application Note: Advanced Amide Bond Formation Techniques Utilizing (R)-2-Fluoropentan-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Strategic Context The incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Strategic Context

The incorporation of fluorine into aliphatic scaffolds is a cornerstone strategy in modern medicinal chemistry. By substituting a hydrogen atom with fluorine, drug developers can profoundly modulate a molecule's physicochemical properties—enhancing metabolic stability, increasing lipophilicity, and tuning the pKa of adjacent functional groups .

(R)-2-fluoropentan-1-amine is a highly valuable chiral building block. However, the exact properties that make β -fluoro amines desirable in a final drug candidate (e.g., reduced basicity) also make them notoriously challenging to handle during synthesis. The strong σ -electron-withdrawing inductive effect of the fluorine atom significantly attenuates the nucleophilicity of the adjacent primary amine . Consequently, standard amide coupling conditions (such as EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and epimerization of the carboxylic acid partner.

This application note provides field-proven, self-validating protocols for achieving high-yielding amide bond formations with (R)-2-fluoropentan-1-amine, grounded in physical organic chemistry principles.

Physicochemical Profiling & Mechanistic Insights

To design an effective coupling protocol, one must first understand the causality behind the amine's behavior. The β -fluorine atom lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO), reducing its ability to attack electrophilic carbonyl carbons.

Table 1: Comparative Physicochemical Properties
PropertyPentan-1-amine (Non-fluorinated)(R)-2-fluoropentan-1-amineSynthetic Implication
pKa (Conjugate Acid) ~10.6~8.8Amine is less basic; requires highly reactive electrophiles for acylation.
Nucleophilicity HighModerate to LowSlower reaction kinetics; susceptible to competing hydrolysis of active esters.
Stability in Base Highly StableModerately StableProlonged exposure to strong, unhindered bases risks E2 elimination of HF.
Lipophilicity (logP) ~1.4~1.7Improved solubility in organic solvents (DCM, DMF) during coupling.

Expert Insight: Because the nucleophilicity is compromised, the electrophilicity of the activated carboxylic acid must be maximized. Phosphonium (PyBOP) or uronium/guanidinium (HATU) salts are mandatory . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the aminolysis step through an intramolecular hydrogen-bonding transition state, overcoming the kinetic barrier imposed by the fluorinated amine .

Coupling Strategy & Decision Workflow

The selection of the coupling reagent depends entirely on the steric environment of the carboxylic acid partner.

G Start Carboxylic Acid + (R)-2-fluoropentan-1-amine CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics HATU HATU / DIPEA Protocol (Standard Activation) CheckSterics->HATU Primary/Secondary Acid AcylFluoride TFFH Protocol (Acyl Fluoride Generation) CheckSterics->AcylFluoride Tertiary/Hindered Acid Warning Strict Temperature Control (Minimize HF Elimination Risk) HATU->Warning AcylFluoride->Warning Success Target Amide Isolated (>90% Yield, >99% ee) Warning->Success

Decision matrix for (R)-2-fluoropentan-1-amine amide coupling strategies.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard for Unhindered Acids)

This protocol utilizes pre-activation to ensure the weakly nucleophilic (R)-2-fluoropentan-1-amine is not exposed to the coupling reagent directly, preventing guanidinylation side reactions.

Reagents Required:

  • Carboxylic Acid (1.0 equiv)

  • (R)-2-fluoropentan-1-amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at 0 °C.

  • Active Ester Formation: Add HATU (1.1 mmol) in one portion. Stir the reaction mixture at 0 °C for exactly 15 minutes. Self-Validation: A color change to pale yellow typically indicates the formation of the HOAt active ester.

  • Amine Addition: Dissolve (R)-2-fluoropentan-1-amine (1.2 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • Reaction Tracking: Monitor via LC-MS. The reduced nucleophilicity of the amine means the HOAt ester intermediate will be visible longer than in standard couplings. Do not quench until the active ester mass is consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO 3​ (2 x 15 mL), and brine (15 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: TFFH-Mediated Acyl Fluoride Generation (For Hindered Acids)

When coupling (R)-2-fluoropentan-1-amine to sterically hindered (e.g., α,α -disubstituted) carboxylic acids, HATU is often insufficient. Converting the acid to an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) provides a highly reactive, moisture-stable electrophile that readily reacts with deactivated amines.

Reagents Required:

  • Hindered Carboxylic Acid (1.0 equiv)

  • (R)-2-fluoropentan-1-amine (1.5 equiv)

  • TFFH (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Acyl Fluoride Generation: Dissolve the hindered carboxylic acid (1.0 mmol) and DIPEA (3.0 mmol) in anhydrous DCM (5.0 mL) at room temperature.

  • Add TFFH (1.2 mmol) and stir for 1 hour. Self-Validation: Take a 10 μ L aliquot, quench in methanol, and analyze by LC-MS. The presence of the methyl ester confirms successful acyl fluoride generation.

  • Coupling: Cool the reaction to 0 °C. Add (R)-2-fluoropentan-1-amine (1.5 mmol) dropwise.

  • Stir at room temperature for 12–16 hours. The high electrophilicity of the acyl fluoride overcomes both the steric bulk of the acid and the inductive deactivation of the β -fluoro amine.

  • Workup: Wash the DCM layer with 5% aqueous citric acid, followed by brine. Dry and concentrate for column chromatography.

Troubleshooting and Analytical Quality Control

  • Incomplete Conversion: If unreacted HOAt ester persists, do not add more HATU. Instead, add an additional 0.5 equivalents of (R)-2-fluoropentan-1-amine and warm the reaction to 35 °C.

  • Detection of HF Elimination: If LC-MS analysis reveals a byproduct with a mass of[M - 20] (loss of HF), the basicity of the reaction is too high, or the temperature exceeded safe limits. Ensure strict adherence to DIPEA equivalents and maintain temperatures below 40 °C.

  • Chiral Integrity: The (R)-configuration at the C2 position is generally stable under these conditions. However, if the carboxylic acid partner contains an enolizable α -chiral center, the slower coupling kinetics of the fluorinated amine increase the risk of acid racemization. Protocol B (Acyl Fluoride) is recommended to suppress this.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (PMC)[Link]

  • The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications Durham University E-Theses [Link]

  • Synthesis of fluorinated curcumin imaging probes via HATU-mediated coupling Organic & Biomolecular Chemistry - RSC Publishing[Link]

Method

Application Notes and Protocols: Incorporating (R)-2-Fluoropentan-1-amine into Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties. This guide provides an in-depth technical overview of the rationale, synthesis, and application of a specific fluorinated building block, (R)-2-fluoropentan-1-amine. We will explore the scientific principles underpinning the use of β-fluoroamines and provide detailed, field-proven protocols for its enantioselective synthesis and subsequent incorporation into diverse inhibitor scaffolds. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery endeavors.

The Rationale for Fluorination: The Strategic Advantage of the β-Fluoroamine Motif

The introduction of fluorine into a drug candidate can profoundly and beneficially alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency. The β-fluoroamine motif, as exemplified by (R)-2-fluoropentan-1-amine, offers a unique constellation of properties that address common challenges in inhibitor design.

1.1. Modulating Basicity (pKa) for Optimal Target Engagement and Reduced Off-Target Effects

A primary and highly predictable consequence of introducing a fluorine atom at the β-position to an amine is a significant reduction in the amine's basicity (pKa). The strong electron-withdrawing effect of fluorine lowers the pKa of a typical linear aliphatic amine from approximately 10.7 to around 9.0.[1] This seemingly subtle shift has profound implications:

  • Enhanced Target Binding: Many biological targets have acidic residues in their binding pockets. A lower pKa can lead to more favorable ionic interactions, potentially increasing binding affinity and inhibitor potency.[2]

  • Reduced hERG Liability: A common off-target effect of basic amines is the blockade of the hERG potassium channel, which can lead to cardiotoxicity. By lowering the pKa, the propensity for hERG binding is often reduced.[2]

  • Improved Cell Permeability: A lower pKa means that at physiological pH (around 7.4), a larger fraction of the amine will be in its neutral, unprotonated form, which can facilitate passage through cellular membranes.

1.2. Fine-Tuning Lipophilicity for Improved Pharmacokinetics

The effect of fluorination on lipophilicity (logP) is more nuanced than its effect on pKa. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can either increase or decrease this property depending on the local molecular environment.[3][4] The introduction of a single fluorine atom in an aliphatic chain often leads to a subtle modulation of lipophilicity, providing a valuable tool for fine-tuning this critical parameter to optimize solubility, permeability, and plasma protein binding.

1.3. Enhancing Metabolic Stability

A major advantage of fluorination is the increased strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This makes the C-F bond less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[5][6][7] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of a molecule can be significantly enhanced, leading to a longer half-life and improved bioavailability.[2][5]

Table 1: Physicochemical Impact of β-Fluorination on Amines

PropertyTypical Aliphatic Amineβ-FluoroamineRationale and Impact on Drug Design
pKa ~10.7~9.0[1]Lowered basicity: Improves target binding to acidic residues, reduces hERG liability, and can enhance cell permeability.
logP VariableSubtly Modulated[3][4]Fine-tuning of lipophilicity: Allows for optimization of the solubility/permeability balance.
Metabolic Stability Susceptible to oxidationMore resistant to oxidation[2][5][6]Increased metabolic half-life: The strong C-F bond blocks metabolic "hot spots," leading to improved bioavailability.

Enantioselective Synthesis of (R)-2-Fluoropentan-1-amine: A Proposed Protocol

Synthesis_of_R_2_fluoropentan_1_amine cluster_0 Step 1: Asymmetric Organocatalytic α-Fluorination cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection pentanal Pentanal fluoro_aldehyde (R)-2-Fluoropentanal pentanal->fluoro_aldehyde 1. MacMillan Catalyst 2. NFSI 3. Solvent (e.g., Acetone) macmillan_cat MacMillan Catalyst (S-isomer) nfsi NFSI boc_protected_amine (R)-tert-butyl (2-fluoropentyl)carbamate fluoro_aldehyde->boc_protected_amine 1. Boc-NH2 or NH4OAc 2. NaBH(OAc)3 3. Solvent (e.g., CH2Cl2) boc_amine Boc-NH2 (or NH4OAc) reducing_agent Reducing Agent (e.g., NaBH(OAc)3) final_product (R)-2-Fluoropentan-1-amine boc_protected_amine->final_product 1. TFA or HCl 2. Solvent (e.g., CH2Cl2) acid Strong Acid (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for (R)-2-fluoropentan-1-amine.

Protocol 2.1: Asymmetric Organocatalytic α-Fluorination of Pentanal

This step leverages the power of organocatalysis to install the fluorine atom with high enantioselectivity.[1]

  • Materials:

    • Pentanal (1.0 eq)

    • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan catalyst, 0.1 eq)

    • N-Fluorobenzenesulfonimide (NFSI, 1.5 eq)

    • Anhydrous acetone

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the MacMillan catalyst.

    • Add anhydrous acetone and stir until the catalyst is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add pentanal dropwise to the cooled solution.

    • Add NFSI portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or ¹H NMR.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude (R)-2-fluoropentanal is typically used in the next step without further purification.

Protocol 2.2: Reductive Amination to Form the Boc-Protected Amine

This step converts the chiral aldehyde into a stable, protected amine.

  • Materials:

    • Crude (R)-2-fluoropentanal (from Protocol 2.1, 1.0 eq)

    • Ammonium acetate (NH₄OAc, 5.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a round-bottom flask, add the crude (R)-2-fluoropentanal and anhydrous CH₂Cl₂.

    • Add ammonium acetate and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C.

    • Add NaBH(OAc)₃ portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting primary amine is then protected. Dissolve the crude amine in CH₂Cl₂ and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl (2-fluoropentyl)carbamate.

Protocol 2.3: Deprotection to Yield (R)-2-Fluoropentan-1-amine

The final step removes the Boc protecting group to furnish the desired primary amine.

  • Materials:

    • (R)-tert-butyl (2-fluoropentyl)carbamate (from Protocol 2.2, 1.0 eq)

    • Trifluoroacetic acid (TFA, 10 eq) or 4 M HCl in dioxane

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Slowly add TFA (or 4 M HCl in dioxane).

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., NaOH) and extracted into an organic solvent to yield the free amine.

Protocols for Incorporating (R)-2-Fluoropentan-1-amine into Small Molecule Inhibitors

The primary amine of (R)-2-fluoropentan-1-amine serves as a versatile handle for its incorporation into various molecular scaffolds through common C-N bond-forming reactions.

Incorporation_Workflows cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_alkylation N-Alkylation start (R)-2-Fluoropentan-1-amine amide_reagents Carboxylic Acid (R-COOH) + Coupling Reagent (e.g., HATU) start->amide_reagents Forms Amide Bond reductive_reagents Aldehyde/Ketone (R-CHO/R-CO-R') + Reducing Agent (e.g., NaBH(OAc)3) start->reductive_reagents Forms Secondary Amine alkylation_reagents Alkyl Halide (R-X) + Base (e.g., K2CO3) start->alkylation_reagents Forms Secondary Amine amide_product Amide-linked Inhibitor amide_reagents->amide_product reductive_product Amine-linked Inhibitor reductive_reagents->reductive_product alkylation_product N-Alkylated Inhibitor alkylation_reagents->alkylation_product

Caption: Common workflows for incorporating (R)-2-fluoropentan-1-amine.

Protocol 3.1: Amide Coupling

This is one of the most common methods for incorporating primary amines into inhibitor scaffolds containing a carboxylic acid moiety.

  • Materials:

    • (R)-2-Fluoropentan-1-amine (1.1 eq)

    • Carboxylic acid-containing inhibitor scaffold (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid scaffold in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of (R)-2-fluoropentan-1-amine in DMF to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3.2: Reductive Amination

This protocol is ideal for coupling the amine with an aldehyde or ketone on the inhibitor scaffold.

  • Materials:

    • (R)-2-Fluoropentan-1-amine (1.2 eq)

    • Aldehyde or ketone-containing inhibitor scaffold (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve the aldehyde/ketone scaffold and (R)-2-fluoropentan-1-amine in anhydrous DCE.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add NaBH(OAc)₃ portion-wise at room temperature.

    • Stir for 4-24 hours until the reaction is complete (monitored by LC-MS).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3.3: Direct N-Alkylation

This method is suitable for introducing the (R)-2-fluoropentyl group onto a scaffold via reaction with an alkyl halide.

  • Materials:

    • (R)-2-Fluoropentan-1-amine (1.0 eq)

    • Alkyl halide-containing inhibitor scaffold (e.g., R-Br, R-I) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (ACN) or DMF

  • Procedure:

    • To a flask, add the alkyl halide scaffold, (R)-2-fluoropentan-1-amine, and the base.

    • Add the anhydrous solvent and stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

    • Monitor the reaction by LC-MS. Note that over-alkylation to the tertiary amine is a potential side reaction.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

(R)-2-Fluoropentan-1-amine represents a valuable, yet underutilized, building block in medicinal chemistry. Its strategic application can lead to small molecule inhibitors with improved pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide provide a solid foundation for the synthesis and incorporation of this and other β-fluoroamines. As our understanding of the subtle effects of fluorination continues to grow, so too will the rational design of next-generation therapeutics.

References

  • MacMillan, D. W. C. The Advent and Development of Organocatalysis. Nature2008 , 455 (7211), 304–308. [Link]

  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]

  • O'Hagan, D. Understanding Organofluorine Chemistry. An Introduction to the C-F Bond. Chemical Society Reviews2008 , 37 (2), 308–319. [Link]

  • Shah, P.; Westwell, A. D. The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry2007 , 22 (5), 527–540. [Link]

  • Linclau, B.; Peron, F.; Compain, G.; Graton, J.; Le Questel, J.-Y. The Impact of Fluorination on the Physicochemical Properties of Small Molecules. Future Medicinal Chemistry2016 , 8 (9), 1005–1035. [Link]

  • Kalow, J. A.; Schmitt, D. E.; Doyle, A. G. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry2012 , 77 (8), 4177–4183. [Link]

  • Scott, J. S.; et al. β-Fluorination of a Piperidine Core To Minimize hERG Activity and Provide a Potent and Selective Mtb Gyrase Inhibitor. ACS Medicinal Chemistry Letters2014 , 5 (10), 1109–1113. [Link]

  • Valeur, E.; Guéret, S. M.; Adihou, H.; Raux, R.; Le Questel, J.-Y.; Graton, J.; Linclau, B. Amide Bond Formation: Beyond the Myth of Planarity. Journal of Medicinal Chemistry2017 , 60 (19), 7918–7937. [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 , 59, 1. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]

  • Camp, J. E.; Njardarson, J. T. A General Protocol for the N-Alkylation of Amines. Nature Protocols2011 , 6 (11), 1848–1854. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Mitigating Side Reactions in the Amidation of (R)-2-Fluoropentan-1-amine

Introduction: (R)-2-fluoropentan-1-amine is a valuable chiral building block in medicinal chemistry and drug development. The presence of a fluorine atom at the C2 position, adjacent to the primary amine, introduces uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: (R)-2-fluoropentan-1-amine is a valuable chiral building block in medicinal chemistry and drug development. The presence of a fluorine atom at the C2 position, adjacent to the primary amine, introduces unique stereoelectronic properties. While essential for modulating the pharmacological profile of a target molecule, this structural feature also presents distinct challenges during amide bond formation. Researchers frequently encounter issues with low reaction yields, difficult purifications, and, most critically, the erosion of stereochemical integrity.

This technical guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers navigate the complexities of amidating (R)-2-fluoropentan-1-amine. Our focus is on understanding the root causes of common side reactions and implementing robust solutions to ensure high-yield, high-purity, and stereochemically-defined outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with (R)-2-fluoropentan-1-amine.

Q1: Why am I observing low or incomplete conversion in my amidation reaction?

A1: Low conversion rates are typically traced back to two primary factors originating from the substrate's unique structure:

  • Steric Hindrance: The n-propyl group and the fluorine atom at the C2 position create significant steric bulk around the nucleophilic amine. This can physically impede the approach of the activated carboxylic acid, especially if the acid partner is also sterically demanding.[1][2]

  • Reduced Nucleophilicity: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density on the adjacent primary amine, thereby decreasing its nucleophilicity and slowing the rate of amide bond formation compared to its non-fluorinated analog.[1]

To overcome these challenges, a combination of a highly reactive coupling agent and optimized reaction conditions is necessary to drive the reaction to completion.[3]

Q2: My product's enantiomeric excess (e.e.) is lower than expected. What is causing this epimerization and how can I prevent it?

A2: The loss of stereochemical integrity at the C2 position is the most critical side reaction for this substrate. Epimerization occurs via the abstraction of the proton on the chiral center (the α-proton) by a base.[4]

The mechanism involves the formation of a planar carbanion or an enolate-like intermediate, which is then re-protonated from either face, leading to a racemic or epimeric mixture.[4] The presence of the fluorine atom can exacerbate this issue by increasing the acidity of the adjacent C-H bond.

Key strategies to prevent epimerization include:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). Stronger, non-hindered bases are more likely to cause epimerization.[5]

  • Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of proton abstraction relative to the desired amidation.[5]

  • Coupling Agent Selection: Employ modern onium salt coupling reagents (e.g., HATU, HCTU) or phosphonium salts (PyBOP) that facilitate rapid amide bond formation.[6][7] Faster desired reactions outcompete the slower epimerization side reaction. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are known to suppress racemization when used with carbodiimide reagents.[7][8]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[5]

Q3: Which class of coupling agents is most effective for this hindered and electronically deactivated amine?

A3: Standard carbodiimide reagents like DCC or EDC alone are often insufficient for difficult couplings involving hindered or electron-deficient amines.[1] For (R)-2-fluoropentan-1-amine, more potent reagents are required.

  • Onium (Uronium/Aminium) Salts (e.g., HATU, HBTU, HCTU): These are generally the reagents of choice. They form highly activated esters (O-acylisourea derivatives) that react rapidly, even with poorly nucleophilic amines. Their speed is a key advantage in minimizing the risk of epimerization.[6][]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to onium salts, these reagents are very effective for challenging couplings. A key advantage is that they do not react with the free amine component, which can be beneficial in complex syntheses.[6]

  • Acyl Fluoride Intermediates: Converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH or XtalFluor-E can be a highly effective strategy. Acyl fluorides are more reactive than the corresponding acids but generally less prone to causing epimerization than acyl chlorides.[10][11]

Q4: What is the role of the base in this reaction, and how does its choice impact side reactions?

A4: The base plays two crucial roles in the amidation reaction:

  • Carboxylic Acid Activation: It deprotonates the carboxylic acid, forming a carboxylate anion that can then be activated by the coupling reagent.

  • Neutralization: It scavenges the acidic byproducts generated during the reaction (e.g., HCl if starting from an acyl chloride, or the proton from the amine after it attacks the activated acid), preventing the formation of inactive ammonium salts.[][12]

However, as discussed in Q2, the base is also the primary culprit in causing epimerization. Therefore, the ideal base is strong enough to perform its intended roles but sufficiently hindered to minimize α-proton abstraction. Diisopropylethylamine (DIPEA) is the most commonly recommended base for this purpose.

Q5: How do solvent and temperature affect the reaction outcome?

A5:

  • Solvent: Polar aprotic solvents are standard for amide coupling reactions.

    • DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are excellent solvents due to their high polarity and ability to dissolve most reactants.[13] However, they can be difficult to remove during workup.

    • DCM (Dichloromethane) and Acetonitrile (MeCN) are also common choices. They are more volatile and easier to remove.[14]

    • The choice of solvent can sometimes influence reaction rates and side product formation; if issues persist, screening alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) may be beneficial.[14][15]

  • Temperature: Temperature control is critical for preventing epimerization.

    • Activation Step: The initial activation of the carboxylic acid with the coupling agent is often performed at 0 °C.

    • Coupling Step: After adding the amine, the reaction should be maintained at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature while monitoring its progress.[5] Running the reaction at elevated temperatures to force conversion of a hindered substrate is highly likely to cause significant epimerization.

Section 2: Troubleshooting Guide
Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent. 2. Steric hindrance and low nucleophilicity of the amine.[1][3] 3. Degraded reagents (coupling agent, amine, or acid). 4. Sub-optimal solvent or concentration.[16]1. Switch to a more powerful onium or phosphonium salt reagent (HATU, PyBOP). 2. Increase the equivalents of the coupling agent and carboxylic acid (e.g., 1.2-1.5 eq). 3. Verify the quality and purity of all starting materials. 4. Ensure reaction is sufficiently concentrated. Consider switching to DMF or NMP.
Low Enantiomeric Excess (e.e.) 1. Epimerization via α-proton abstraction by the base.[4] 2. Reaction temperature is too high. 3. Prolonged reaction time in the presence of base.[5] 4. Inappropriate base (e.g., TEA instead of DIPEA).1. Switch to a sterically hindered base like DIPEA or collidine. 2. Run the reaction at 0 °C or lower and allow it to warm slowly. 3. Monitor the reaction by LC-MS or TLC and work up immediately upon completion. 4. Use a rapid coupling agent like HATU to favor amidation over epimerization.[7]
Formation of Unknown Byproducts 1. Side reactions involving the coupling agent (e.g., formation of N-acylurea with carbodiimides). 2. Instability of the activated carboxylic acid intermediate. 3. Impurities in starting materials.1. Switch to an onium or phosphonium salt, which typically yield water-soluble byproducts (e.g., tetramethylurea) that are easily removed.[11] 2. Add the amine to the reaction mixture immediately after the pre-activation step. 3. Purify all starting materials before use.
Difficult Product Purification 1. Byproducts from the coupling agent are difficult to separate (e.g., DCU from DCC). 2. Unreacted carboxylic acid.1. Use EDC/HOBt, as the resulting diisopropylurea is water-soluble. Better yet, use onium/phosphonium reagents whose byproducts are highly water-soluble. 2. Perform an aqueous wash with a mild base (e.g., sat. NaHCO₃ solution) to remove unreacted acid.
Section 3: Key Concepts & Visualizations

Understanding the underlying mechanisms is key to effective troubleshooting.

Amidation and Epimerization Pathways

The desired amidation reaction must compete with the undesired epimerization pathway. The choice of reagents and conditions dictates which path is favored.

G Start (R)-Amine + Acid Conditions Coupling Agent + Hindered Base (DIPEA) Low Temperature (0 °C) Amidation Fast Amidation Conditions->Amidation Favors Epimerization Slow Epimerization Conditions->Epimerization Suppresses Desired High e.e. Amide Product Amidation->Desired Undesired Racemic Amide Product Epimerization->Undesired

Caption: Favorable vs. Unfavorable reaction pathways.

Troubleshooting Workflow

A systematic approach to diagnosing and solving common problems.

TroubleshootingWorkflow start Problem Encountered problem_yield Low Yield / Incomplete Reaction? start->problem_yield problem_ee Low Enantiomeric Excess (e.e.)? problem_yield->problem_ee No solution_yield1 Switch to HATU/PyBOP problem_yield->solution_yield1 Yes solution_ee1 Lower Temperature to 0 °C problem_ee->solution_ee1 Yes end_node Problem Resolved problem_ee->end_node No solution_yield2 Check Reagent Quality solution_yield1->solution_yield2 solution_yield3 Increase Concentration solution_yield2->solution_yield3 solution_yield3->problem_ee solution_ee2 Use Hindered Base (DIPEA) solution_ee1->solution_ee2 solution_ee3 Monitor and Quench Promptly solution_ee2->solution_ee3 solution_ee3->end_node

Caption: Systematic troubleshooting flowchart.

Section 4: Recommended Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended as the first-line approach due to its high reactivity and low risk of epimerization.

  • Reagent Preparation:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF or DCM (to make a ~0.1 M solution).

    • Add HATU (1.1 equiv) and stir for 2 minutes.

    • Add Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Activation:

    • Cool the flask to 0 °C in an ice bath.

    • Stir the mixture for 15-20 minutes to allow for complete activation of the carboxylic acid.

  • Coupling:

    • In a separate vial, dissolve (R)-2-fluoropentan-1-amine (1.2 equiv) in a small amount of the reaction solvent.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction & Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed (typically 2-6 hours). Avoid unnecessarily long reaction times.

  • Work-up and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Validation:

    • Confirm the structure by ¹H NMR, ¹⁹F NMR, and MS.

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC analysis.

Section 5: Comparative Data of Coupling Reagents
Coupling Reagent ClassExamplesReactivityEpimerization RiskByproduct Removal
Carbodiimides DCC, EDCModerateHigher (Requires Additives)Difficult (DCC) / Easy (EDC)
Onium Salts HATU, HBTUVery HighLowEasy (Water Soluble)
Phosphonium Salts PyBOP, PyAOPVery HighLowEasy (Water Soluble)
Mixed Anhydrides Isobutyl ChloroformateHighModerateModerate
Acyl Halides SOCl₂, Oxalyl ChlorideHighestHighEasy (Gaseous)
Section 6: References
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Benchchem.

  • Andersen, H. et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Reddy, G. S. et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. [Link]

  • Sarma, D. et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. PubMed Central. [Link]

  • Golisade, A. et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Linclau, B. et al. (2010). Enantioselective Synthesis of α-Fluoro-β3-amino Esters. ACS Publications. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Pattison, P. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison.

  • BenchChem Technical Support Team. (2025). Minimizing racemization during the synthesis of chiral amino alcohols. Benchchem.

  • Unknown Author. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Unknown Source.

  • Unknown Author. (Date Unknown). Optimizing Peptide Coupling: Key Techniques. Unknown Source.

  • Reddit User Discussion. (2023). Choosing amide coupling agent. Reddit r/Chempros.

  • HepatoChem, Inc. (Date Unknown). Amide coupling reaction in medicinal chemistry. HepatoChem.

  • De Figueiredo, R. M. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4740–4753. [Link]

  • MacKinnon, C. H. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 1870-1878. [Link]

  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.

  • Unknown Author. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Unknown Source.

  • Reddit User Discussion. (2023). Coupling reaction sometimes works, sometimes doesn't. Reddit r/Chempros.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • AAPPTEC. (Date Unknown). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062–2065. [Link]

  • Unknown Author. (Date Unknown). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Unknown Source.

  • ResearchGate User Discussion. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Gomez, S. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2369. [Link]

  • Unknown Author. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.

  • ResearchGate User Contribution. (Date Unknown). Improving Enantioselective Fluorination Reactions: Chiral N‐Fluoro Ammonium Salts and Transition Metal Catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (Date Unknown). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Sole, N. A. A. & Ramli, Y. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6668. [Link]

  • Notario, R. et al. (2017). Amide Activation in Ground and Excited States. Molecules, 22(12), 2213. [Link]

  • Unknown Author. (Date Unknown). α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. Organic & Biomolecular Chemistry. [Link]

  • Unknown Author. (Date Unknown). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PubMed Central. [Link]

  • Garg, N. K. et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9, 4209. [Link]

  • Unknown Author. (Date Unknown). Amide Reactions Overview. Scribd. [Link]

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Optimization

Technical Support Center: Handling, Stability, and Storage of (R)-2-Fluoropentan-1-amine

Welcome to the Technical Support Center for (R)-2-fluoropentan-1-amine . As a chiral, primary aliphatic amine with a highly polarized β -fluorine atom, this compound presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-2-fluoropentan-1-amine . As a chiral, primary aliphatic amine with a highly polarized β -fluorine atom, this compound presents unique stability challenges. It is highly susceptible to atmospheric degradation, thermal elimination, and racemization.

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, validated storage protocols, and the mechanistic causality behind each handling requirement.

Part 1: Troubleshooting Guide & FAQs

Q1: I opened a previously clear vial of (R)-2-fluoropentan-1-amine, and there is a white, crystalline crust around the cap and cloudiness in the liquid. Is the batch ruined? A1: Your compound has undergone carbamate formation. Primary aliphatic amines are highly nucleophilic and react exothermically with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts[1]. If the liquid is only slightly cloudy, it can be salvaged by filtering the liquid through a 0.22 µm PTFE syringe filter under an inert argon atmosphere. To prevent this, the compound must never be exposed to ambient air.

Q2: NMR analysis of my stored batch shows new peaks corresponding to pentanal and ammonia, along with a loss of the 19F signal. What caused this degradation? A2: This is a classic case of defluorination via HF elimination. The presence of the highly electronegative fluorine atom at the β -position creates a strongly polarized C–F bond[2]. Under thermal stress, or catalyzed by the basicity of the amine itself, the molecule undergoes an elimination reaction (loss of HF) to form a highly unstable enamine[3]. In the presence of even trace moisture, this enamine rapidly hydrolyzes into pentanal and ammonia. Strict temperature control (< 8 °C) and anhydrous conditions are mandatory to suppress this pathway.

Q3: The enantiomeric excess (ee) of my (R)-2-fluoropentan-1-amine has decreased over time. How is racemization occurring? A3: Chiral β -fluoroamines can suffer from loss of enantiomeric purity if the C–F bond undergoes reversible ionization or if the molecule enters a reversible elimination-addition cycle. Trace acids or prolonged storage at room temperature provide the activation energy required for these epimerization pathways.

Q4: The purity dropped due to the formation of hydroxylamines. How did this happen in a sealed vial? A4: Aliphatic amines exhibit high reactivity toward oxidation[4]. If the vial was sealed with ambient air in the headspace, the oxygen reacts with the amine via a radical pathway (accelerated by light and ambient temperature) to form N-oxides, hydroxylamines, and oximes. Vials must be purged with a dense inert gas (like Argon) prior to sealing[5].

DegradationPathways Start (R)-2-Fluoropentan-1-amine (Free Base) CO2 Atmospheric CO2 Start->CO2 O2 Oxygen / Light Start->O2 Heat Thermal Stress / Moisture Start->Heat Carbamate Carbamate Salts (White Crust) CO2->Carbamate Nucleophilic Attack Oxidation Hydroxylamines & Oximes O2->Oxidation Radical Oxidation Elimination HF Elimination (Enamine Intermediate) Heat->Elimination Auto-catalysis Hydrolysis Pentanal + NH3 (Irreversible Degradation) Elimination->Hydrolysis Trace H2O

Fig 1: Mechanistic degradation pathways of (R)-2-fluoropentan-1-amine.

Part 2: Quantitative Stability & Storage Data

To ensure reproducibility, storage conditions must be tailored to the intended duration of use. The tables below summarize the kinetic triggers for degradation and the expected shelf life under various conditions.

Table 1: Degradation Triggers & Kinetic Responses
Degradation PathwayEnvironmental TriggerChemical ConsequencePrevention Strategy
Carbamate Formation CO₂ exposure (>400 ppm)Loss of titer, precipitationArgon blanket, PTFE seals
Oxidation O₂, UV/Vis LightHydroxylamine/Oxime formationAmber vials, inert atmosphere
Defluorination Heat (>20 °C), MoistureHF loss, Hydrolysis to aldehydeCold storage (2–8 °C), desiccation
Racemization Trace acid/base, HeatLoss of enantiomeric excess (ee)Conversion to HCl salt
Table 2: Storage Condition Matrix
Storage FormAtmosphereTemperatureExpected Shelf LifePrimary Risk Factor
Free Base (Liquid)Ambient Air20 °C< 48 HoursRapid CO₂/O₂ absorption
Free Base (Liquid)Argon2–8 °C2–4 WeeksSlow auto-catalyzed defluorination
HCl Salt (Solid)Ambient Air20 °C3–6 MonthsHygroscopic moisture absorption
HCl Salt (Solid) Argon -20 °C > 2 Years None (Ideal Condition)

Part 3: Validated Storage Protocols

Protocol A: Short-Term Storage & Active Handling (Free Base)

Use this protocol when the free base is actively being used in synthesis over a period of 1–4 weeks.

  • Inert Transfer: Transfer the sealed vial of (R)-2-fluoropentan-1-amine into an inert atmosphere glovebox purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric ingress when the vial is opened[5].

  • Aliquoting: Use a baked, gas-tight glass syringe to transfer the required volume. Avoid using plastic syringes, which can leach plasticizers into the lipophilic amine.

  • Sealing: Cap the storage vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.

  • Storage: Store the vial in a secondary desiccator containing active Drierite (CaSO₄) at 2–8 °C in the dark.

  • System Validation: Perform a Karl Fischer titration on a blank solvent exposed to the same handling conditions to ensure H₂O < 10 ppm. Run ¹H NMR (CDCl₃) monthly; the appearance of an aldehyde proton signal (~9.7 ppm) indicates moisture ingress and subsequent enamine hydrolysis.

Protocol B: Conversion to Hydrochloride Salt (Long-Term Storage)

Use this protocol to stabilize the amine for storage exceeding 1 month. Protonation of the amine eliminates its nucleophilicity (preventing CO₂/O₂ reactions) and reduces its basicity (preventing auto-catalyzed HF elimination).

  • Dissolution: Dissolve the (R)-2-fluoropentan-1-amine free base in anhydrous diethyl ether under an Argon atmosphere.

  • Thermal Control: Place the reaction flask in an ice bath (0 °C). Causality: Salt formation is highly exothermic. Uncontrolled heat generation can trigger localized HF elimination before the amine is fully protonated.

  • Protonation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise while stirring. A white precipitate of (R)-2-fluoropentan-1-amine hydrochloride will form immediately. Causality: Using anhydrous HCl prevents the introduction of water, which would complicate the drying process and promote hydrolysis.

  • Isolation: Filter the precipitate under a blanket of Argon using a Schlenk frit.

  • Purification: Wash the solid with cold, anhydrous diethyl ether. Causality: The salt is insoluble in ether, while organic degradation products (like pentanal) and unreacted free base remain soluble and are washed away.

  • Drying: Dry the salt under high vacuum (10⁻³ mbar) for 4 hours.

  • Storage: Store the resulting salt in a tightly sealed amber vial at -20 °C.

  • System Validation: Dissolve a small aliquot of the dried salt in D₂O and run ¹⁹F NMR. A single clean multiplet around -180 to -190 ppm confirms the intact β -fluoro group without defluorination byproducts.

StorageWorkflow Synth Synthesized/Purchased (R)-2-Fluoropentan-1-amine Decision Storage Duration? Synth->Decision ShortTerm Short-Term (< 1 Month) Decision->ShortTerm Free Base Needed LongTerm Long-Term (> 1 Month) Decision->LongTerm Archival/Stability Argon Purge vial with Argon gas (Heavier than N2) ShortTerm->Argon Salt Convert to HCl Salt (Dropwise anhydrous HCl) LongTerm->Salt Fridge Store at 2-8°C in dark, anhydrous desiccator Argon->Fridge Freezer Store at -20°C in dark, anhydrous desiccator Salt->Freezer

Fig 2: Decision matrix and workflow for the ideal storage of (R)-2-fluoropentan-1-amine.

References

  • Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry (RSC). Available at:[Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Synthesis of LY503430 by using a selective rearrangement of β-amino alcohols induced by DAST. ResearchGate. Available at:[Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Lipophilicity of (R)-2-fluoropentan-1-amine and Pentan-1-amine: A Guide for Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its pharmacological activity. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its pharmacological activity. Among these properties, lipophilicity stands out as a key determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, bind to plasma proteins, and interact with metabolic enzymes.[2] An optimal level of lipophilicity is essential for ensuring adequate bioavailability and a desirable pharmacokinetic profile.

This guide provides an in-depth comparative analysis of the lipophilicity of (R)-2-fluoropentan-1-amine and its non-fluorinated analog, pentan-1-amine. The strategic introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability and basicity.[3][4] Through a combination of experimental data, theoretical principles, and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how β-fluorination impacts the lipophilicity and related physicochemical characteristics of an aliphatic amine.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of (R)-2-fluoropentan-1-amine and pentan-1-amine is presented below. These parameters form the basis for understanding their differential behavior in biological systems.

PropertyPentan-1-amine(R)-2-fluoropentan-1-amine
Molecular Formula C₅H₁₃NC₅H₁₂FN
Molecular Weight 87.16 g/mol 105.15 g/mol
pKa ~10.6[5]~8.9 (Estimated)
LogP 1.49[6]>1.49 (Expected)

Note: The pKa for (R)-2-fluoropentan-1-amine is estimated based on the principle that fluorination at the β-position to an amine typically reduces the pKa by approximately 1.7 units.[3][7] The LogP is expected to be higher than its non-fluorinated counterpart due to the principles discussed in the following sections.

The Inductive Effect of Fluorine: Impact on Basicity and Lipophilicity

The introduction of a fluorine atom at the β-position to the amino group in pentan-1-amine induces a significant change in the molecule's electronic properties, primarily through the inductive effect.

Attenuation of Amine Basicity (pKa)

Fluorine is the most electronegative element, and its presence results in a strong withdrawal of electron density from the neighboring carbon atoms.[8] This electron-withdrawing effect propagates to the nitrogen atom of the amine, reducing the availability of its lone pair of electrons to accept a proton. Consequently, the basicity of the amine is decreased, which is reflected in a lower pKa value.[9] For aliphatic amines, a single fluorine atom at the β-position can lower the pKa by as much as 1.7 units.[3][7]

This reduction in pKa has profound implications for the molecule's ionization state at physiological pH (7.4). A larger fraction of the fluorinated amine will exist in its neutral, unprotonated form compared to the non-fluorinated analog.

Caption: Inductive effect of fluorine on amine basicity.

Modulation of Lipophilicity (LogP and LogD)

The effect of fluorination on lipophilicity is multifaceted. While replacing a hydrogen atom with a fluorine atom generally leads to an increase in the LogP of the neutral molecule, the change in pKa significantly influences the distribution coefficient (LogD) at a given pH.[2]

  • LogP is the partition coefficient of the non-ionized form of a molecule between octanol and water.

  • LogD is the distribution coefficient at a specific pH, which accounts for both the ionized and non-ionized forms.

For a basic compound like an amine, the relationship between LogD, LogP, and pKa is given by the following equation:

LogD = LogP - log(1 + 10^(pKa - pH))

At physiological pH (7.4), since (R)-2-fluoropentan-1-amine has a lower pKa, a greater proportion of it will be in the neutral, more lipophilic form compared to pentan-1-amine. This will result in a higher LogD value for the fluorinated compound, even if the increase in LogP is modest. The increased lipophilicity can enhance membrane permeability and tissue distribution.[2]

G cluster_LogP LogP (Partition Coefficient) cluster_LogD LogD (Distribution Coefficient) LogP_def Measures lipophilicity of the neutral species LogD_def Measures lipophilicity at a specific pH (considers ionization) LogP_def->LogD_def pKa pKa (Amine Basicity) pKa->LogD_def pH pH (Physiological = 7.4) pH->LogD_def

Caption: Relationship between LogP, LogD, pKa, and pH.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The gold standard for the experimental determination of LogP is the shake-flask method.[10] This technique directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol
  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The volume ratio of the two phases should be adjusted based on the expected LogP value.[11]

  • Equilibration:

    • Shake the separatory funnel for a predetermined amount of time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

    P = [Compound]octanol / [Compound]water

    LogP = log10(P)

G start Start prep Prepare Pre-saturated n-octanol and Water start->prep sample Add Compound to Octanol/Water Mixture prep->sample shake Shake to Equilibrate sample->shake separate Separate Phases shake->separate analyze Analyze Concentration in Each Phase (HPLC/UV-Vis) separate->analyze calculate Calculate LogP analyze->calculate end End calculate->end

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion and Implications for Drug Development

The strategic incorporation of a fluorine atom at the β-position of pentan-1-amine leads to predictable and significant alterations in its physicochemical properties. The primary effects are a decrease in basicity (lower pKa) and an increase in overall lipophilicity at physiological pH (higher LogD).

  • (R)-2-fluoropentan-1-amine is expected to exhibit enhanced membrane permeability and potentially broader tissue distribution compared to its non-fluorinated counterpart due to its increased lipophilicity and a greater fraction of the neutral species at physiological pH.

  • Pentan-1-amine , with its higher pKa, will be more extensively protonated in the body, leading to lower lipophilicity and potentially more limited membrane passage.

These differences are critical considerations during the lead optimization phase of drug development. The ability to fine-tune a molecule's pKa and lipophilicity through fluorination provides a powerful tool for medicinal chemists to optimize the ADME properties of a drug candidate, ultimately enhancing its potential for clinical success. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for making informed decisions in the design and development of novel therapeutics.

References

  • The Effect of Aliphatic Fluorine on Amine Drugs.
  • Predicting and Tuning Physicochemical Properties in Lead Optimiz
  • Pentylamine | C5H13N | CID 8060. PubChem.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • pentan-1-aminium. ChemBK.
  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organoc
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
  • LogP—Making Sense of the Value. ACD/Labs.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • LogP/D. Cambridge MedChem Consulting.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • Pentylamine. Wikipedia.
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Comparative

Determining Enantiomeric Excess of (R)-2-Fluoropentan-1-amine by Chiral GC: A Comparative Guide

For drug development professionals and analytical chemists, validating the stereochemical purity of α -fluoroamines is a critical yet notoriously difficult task. The molecule (R)-2-fluoropentan-1-amine presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, validating the stereochemical purity of α -fluoroamines is a critical yet notoriously difficult task. The molecule (R)-2-fluoropentan-1-amine presents a unique analytical challenge: it combines a highly polar, hydrogen-bonding primary amine with a strongly electronegative fluorine atom at the chiral center.

While High-Performance Liquid Chromatography (HPLC) is often the default for enantiomeric excess (ee) determination, Capillary Chiral Gas Chromatography (GC) offers superior theoretical plate counts and faster run times—provided the analyte's volatility and column interactions are properly managed.

This guide objectively compares direct Chiral GC analysis against derivatization-assisted workflows, providing the mechanistic causality and self-validating protocols necessary to achieve baseline enantiomeric resolution.

Mechanistic Insight: The "Amine Problem" and the Fluorine Effect

To understand why certain GC methods fail while others succeed, we must examine the molecular interactions at the stationary phase. The industry standard for volatile chiral separations is the permethylated β -cyclodextrin column (e.g., CP-Chirasil-Dex CB or Rt- β DEXm).

Chiral recognition on these columns relies on the formation of transient inclusion complexes. The analyte must physically insert its hydrophobic moiety into the toroidal cavity of the cyclodextrin, allowing the chiral edges of the cavity to interact with the analyte's stereocenter [1].

The Failure of Direct Analysis: When injected directly, the primary amine group ( −NH2​ ) of 2-fluoropentan-1-amine acts as a strong hydrogen-bond donor. It interacts indiscriminately with the oxygen atoms on the cyclodextrin rim and any residual silanols on the fused silica capillary. This non-specific hydrogen bonding overrides the delicate steric interactions required for chiral recognition, resulting in severe peak tailing and co-elution [2].

The Trifluoroacetylation Advantage: Derivatizing the amine with Trifluoroacetic Anhydride (TFAA) fundamentally alters the chromatography [3]:

  • Masking H-Bonds: Conversion to a trifluoroacetamide eliminates the hydrogen-bond donor capacity, drastically improving volatility and peak symmetry.

  • Conformational Locking: The highly electronegative −CF3​ group repels the adjacent C2 fluorine atom. This dipole-dipole repulsion locks the molecule into a rigid conformation, amplifying the steric differences between the (R) and (S) enantiomers.

  • Enhanced Inclusion: The rigid, fluorinated derivative fits optimally into the hydrophobic cyclodextrin cavity, maximizing the differential binding affinities of the enantiomers.

Mechanism cluster_0 Analyte Interactions CD Permethylated β-Cyclodextrin Cavity (Hydrophobic Interior, Dipole Edges) R_enant (R)-TFA-Derivative Optimal Steric Fit CD->R_enant Strong Inclusion (Longer Retention) S_enant (S)-TFA-Derivative Sub-optimal Fit CD->S_enant Weak Inclusion (Shorter Retention) Det FID / MS Detector R_enant->Det Elutes Second S_enant->Det Elutes First

Caption: Chiral recognition mechanism of TFA-derivatized enantiomers in a β-cyclodextrin cavity.

Comparative Performance Analysis

The table below summarizes the chromatographic performance of 2-fluoropentan-1-amine on a permethylated β -cyclodextrin column (30 m × 0.25 mm × 0.25 µm) using three different preparation strategies.

Analytical ApproachDerivatization AgentResolution ( Rs​ )Tailing Factor ( Tf​ )Analysis TimeMethod Viability
Direct Analysis None0.8 (Co-elution)> 2.515 minNot Recommended. Severe tailing masks ee%.
Acetylation Acetic Anhydride1.4 (Partial)1.222 minMarginal. Fails baseline resolution criteria.
Trifluoroacetylation TFAA> 2.5 (Baseline) 1.05 18 min Optimal. High accuracy for ee% > 99%.

Data Interpretation: While acetylation improves peak shape by masking the amine, it lacks the strong electron-withdrawing −CF3​ group needed to induce the conformational rigidity required for baseline separation. TFAA derivatization is the only method that satisfies the ICH guidelines for quantitative impurity analysis ( Rs​≥1.5 ).

Validated Experimental Protocol: TFAA Derivatization

To ensure trustworthiness, this protocol is designed as a self-validating system . You must first process a racemic standard of 2-fluoropentan-1-amine to prove the system can resolve both enantiomers equally before analyzing your (R)-enriched batch.

Step 1: Sample Preparation & Derivatization
  • Dissolve 5 mg of the 2-fluoropentan-1-amine sample (free base) in 1.0 mL of anhydrous Dichloromethane (DCM) in a 2 mL glass vial.

  • Add 20 µL of Triethylamine (TEA) to act as an acid scavenger.

  • In a fume hood, slowly add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature (25°C) for 30 minutes.

Step 2: Quenching and Extraction
  • Quench the unreacted TFAA by adding 0.5 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Caution: CO2​ gas will evolve.

  • Vortex thoroughly and allow the phases to separate.

  • Extract the lower organic layer (DCM) containing the volatile trifluoroacetamide derivative. Transfer it to a clean GC autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual moisture.

Workflow A Racemic 2-Fluoropentan-1-amine (Highly Polar, H-Bond Donor) B Add TFAA + Base (DCM, 25°C, 30 min) A->B Derivatization C Trifluoroacetamide Derivatives (Volatile, No H-Bond Donors) B->C Quench & Extract D Chiral GC Analysis (Permethylated β-CD Column) C->D 1 µL Injection E Baseline Separation (Rs > 2.0) D->E Enantiomeric Resolution

Caption: Workflow for TFAA derivatization and chiral GC analysis of 2-fluoropentan-1-amine.

Step 3: GC-FID Analysis Parameters
  • Column: Permethylated β -cyclodextrin (e.g., Agilent CP-Chirasil-Dex CB), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Injector Temperature 220°C.

  • Oven Program: Isothermal at 110°C for 20 minutes. (Adjust ±10°C depending on specific column age).

  • Detector: FID at 250°C.

Step 4: System Suitability Test (SST) & Calculation

Before analyzing the synthesized (R)-enantiomer, inject the derivatized racemic standard .

  • Validation Criteria: The system is only valid if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 , and the peak area ratio is 50:50 ( ±1% ).

  • ee% Calculation: Once validated, inject the (R)-enriched sample. Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

References

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system Reaction Chemistry & Engineering (RSC Publishing), 2025 Validates the use of trifluoroacetic anhydride (TFAA) derivatization as a robust, standard method for determining the enantiomeric excess of chiral primary amines via GC.[Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation of Synthesized (R)-2-Fluoropentan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural elucidation and purity assessment of chiral molecules are paramount. Fluorinated amines, i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation and purity assessment of chiral molecules are paramount. Fluorinated amines, in particular, represent a burgeoning class of pharmacologically active compounds, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different therapeutic effects or toxicities. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of synthesized (R)-2-fluoropentan-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep, causal understanding of the experimental choices involved in robust analytical method development. We will explore and contrast the two primary mass spectrometric workflows for chiral amine validation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on both direct chiral separation and analysis following derivatization.

The Synthetic Context: Anticipating Impurities

A robust validation strategy begins with an understanding of the synthetic route, as this informs the potential impurity profile. A common strategy for the enantioselective synthesis of β-fluoroamines, such as (R)-2-fluoropentan-1-amine, involves the asymmetric fluorination of an aldehyde, followed by conversion to a chiral sulfinylimine and subsequent nucleophilic addition.[1]

Synthetic_Pathway Aldehyde Pentanal alpha_Fluoroaldehyde (R)-2-Fluoropentanal Aldehyde->alpha_Fluoroaldehyde Asymmetric Fluorination Sulfinylimine Chiral N-Sulfinylimine alpha_Fluoroaldehyde->Sulfinylimine Condensation with chiral sulfinamide Target_Molecule (R)-2-Fluoropentan-1-amine Derivative Sulfinylimine->Target_Molecule Nucleophilic Addition & Deprotection

A generalized synthetic route to (R)-2-fluoropentan-1-amine derivatives.

This synthetic pathway suggests potential impurities that a validation method must be able to resolve and identify:

  • Diastereomers: If the nucleophilic addition is not perfectly stereoselective, diastereomeric impurities may be present.

  • Enantiomer: The (S)-enantiomer could be present due to incomplete enantioselectivity in the fluorination step or racemization at any stage.

  • Starting materials and reagents: Residual pentanal, fluorinating agents, or the chiral auxiliary.

  • By-products: Products from side reactions, such as elimination or over-alkylation.

A successful mass spectrometry validation method must, therefore, not only confirm the structure and mass of the desired (R)-enantiomer but also separate and identify these potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach for Volatile Amines

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For primary amines like 2-fluoropentan-1-amine, derivatization is often necessary to improve volatility and chromatographic peak shape.[4][5]

Indirect Chiral GC-MS via Derivatization

This is the most common GC-MS approach for chiral amines. The racemic or enantiomerically enriched amine is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.

Common Chiral Derivatizing Agents for Amines in GC-MS:

Chiral Derivatizing Agent (CDA)Key Features
N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) Reacts readily with primary and secondary amines. The trifluoroacetyl group enhances volatility and detector response.[6][7]
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) Mosher's acid chloride; forms stable diastereomeric amides. The trifluoromethyl group is useful for electron capture detection (ECD) and provides a characteristic mass spectral fragment.[8]
Heptafluorobutyl chloroformate (HFBCF) Reacts with amines to form carbamates. The heptafluorobutyl group significantly increases volatility and provides high sensitivity in negative chemical ionization (NCI) MS.[5][9][10]

digraph "GC-MS_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Sample [label="Synthesized (R)-2-fluoropentan-1-amine\n(with potential (S)-enantiomer)"];
Derivatization [label="Derivatization with\nChiral Derivatizing Agent (CDA)"];
Diastereomers [label="Diastereomeric Mixture\n((R,S) and (S,S) or (R,R))"];
GC_Separation [label="GC Separation\n(Achiral Column)"];
MS_Detection [label="Mass Spectrometry\nDetection & Quantification"];

Sample -> Derivatization;
Derivatization -> Diastereomers;
Diastereomers -> GC_Separation;
GC_Separation -> MS_Detection;

}graphy-Tandem Mass Spectrometry (LC-MS/MS): Versatility for a Broader Range of Derivatives

LC-MS/MS is highly versatile and can handle a wider range of compound polarities and thermal stabilities compared to GC-MS. This is particularly advantageous for more complex or non-volatile derivatives of (R)-2-fluoropentan-1-amine.

Indirect Chiral LC-MS/MS via Derivatization

Similar to the GC-MS approach, this method involves reacting the amine with a CDA to form diastereomers, which are then separated by reversed-phase LC.

A Widely Used Chiral Derivatizing Agent for Amines in LC-MS:

Chiral Derivatizing Agent (CDA) Key Features
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) Reacts with primary and secondary amines under mild conditions. The dinitrophenyl group provides a strong chromophore for UV detection and enhances ionization efficiency in MS.
digraph "LC-MS_Workflow" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];

    Sample [label="Synthesized (R)-2-fluoropentan-1-amine\n(with potential (S)-enantiomer)"];
    Derivatization [label="Derivatization with\nMarfey's Reagent"];
    Diastereomers [label="Diastereomeric Mixture"];
    LC_Separation [label="LC Separation\n(Reversed-Phase Column)"];
    MSMS_Detection [label="Tandem MS Detection\n(MRM/SRM)"];

    Sample -> Derivatization;
    Derivatization -> Diastereomers;
    Diastereomers -> LC_Separation;
    LC_Separation -> MSMS_Detection;
}
Workflow for indirect chiral analysis by LC-MS/MS.

Experimental Protocol: Derivatization with Marfey's Reagent for LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized amine in a suitable solvent (e.g., acetonitrile/water).

  • Derivatization: In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone and 20 µL of 1 M sodium bicarbonate.

  • Reaction: Vortex and incubate at 40°C for 1 hour.

  • Quenching: Quench the reaction by adding 10 µL of 2 M HCl.

  • Dilution and Analysis: Dilute the mixture with the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 10% to 90% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

Direct Chiral LC-MS/MS

Direct enantiomeric separation can be achieved using a chiral stationary phase in the LC column, thus avoiding the derivatization step. This simplifies sample preparation and avoids potential issues with derivatization efficiency and stereoselectivity. [11] LC-MS/MS Parameters for Direct Chiral Separation (Typical):

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol), often with an amine additive to improve peak shape. This is more common in normal-phase chromatography, but reversed-phase chiral columns are also available.

  • Ionization and MS/MS Detection: As per the indirect method.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the specific properties of the (R)-2-fluoropentan-1-amine derivatives and the analytical goals.

FeatureGC-MSLC-MS/MS
Analyte Volatility Requires volatile and thermally stable analytes (or derivatives).Suitable for a wide range of polarities and thermal stabilities.
Resolution Generally offers higher chromatographic resolution, leading to better separation of closely eluting isomers.Resolution is typically lower than GC but sufficient for many applications.
Sensitivity Can be very sensitive, especially with specific detectors or ionization techniques (e.g., NCI).Often provides superior sensitivity and selectivity, especially in MRM/SRM mode.
Sample Preparation Derivatization is almost always required for chiral amine analysis.Can be performed with or without derivatization, offering more flexibility.
Matrix Effects Less prone to matrix effects compared to ESI-LC-MS.Susceptible to ion suppression or enhancement from matrix components.
Speed Run times can be longer, including derivatization time.Faster analysis times are often achievable with modern UHPLC systems.
Cost & Complexity Generally lower initial cost and less complex instrumentation.Higher initial investment and more complex to operate and maintain.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the validation of synthesized (R)-2-fluoropentan-1-amine derivatives.

  • For routine quality control and purity assessment of relatively simple and volatile derivatives, GC-MS with chiral derivatization offers a cost-effective and high-resolution solution. The well-established derivatization protocols provide robust and reproducible results.

  • For more complex, non-volatile, or thermally labile derivatives, LC-MS/MS is the method of choice. Its versatility, high sensitivity, and the option for direct chiral separation make it a superior tool for in-depth structural confirmation and trace impurity analysis in complex matrices. The use of tandem mass spectrometry (MS/MS) provides an extra layer of confidence in compound identification.

Ultimately, the optimal method will depend on the specific molecular characteristics of the synthesized derivatives and the available instrumentation. For comprehensive validation in a drug development setting, employing both techniques can provide orthogonal data, leading to a more complete and trustworthy characterization of the synthesized chiral fluorinated amines.

References

  • MacMillan, D. W. C., et al. (2011). A short, high yielding protocol has been developed for the highly diastereoselective (dr >20:1) and general synthesis of primary β-fluoroamines.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Hušek, P. (1998). Heptafluorobutyl chloroformate as a versatile derivatizing agent for gas chromatography.
  • Andrews, P. C., Bhaskar, V., & Bromfield, K. M. (2004). Stereoselective synthesis of β-amino-α-fluoro esters via diastereoselective fluorination of enantiopure β-amino enolates. Tetrahedron Letters, 45(16), 3277-3279.
  • Szotkowski, T., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9831-9839.
  • Qiu, X., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Organic Letters, 21(15), 6032-6036.
  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • Dong, J. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(3), 274-284.
  • Gutheil, W. G., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • Sharma, A. D., et al. (2020). HRMS/MS-based approach for separation and quantification of amino acids by chemical isotope-labeled Marfey's reagent.
  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661.
  • Opekar, S., et al. (2021).
  • Caccia, S., & Garattini, S. (1990). Enantioselective gas chromatographic assay of 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives and a chiral capillary column.
  • Lectka, T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 139(40), 14045-14048.
  • Dong, J. (2007). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 8(11), 635-643.
  • Lectka, T., et al. (2023). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Organic Letters, 25(30), 5564-5568.
  • DePalo, D. R., & Lott, M. J. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Journal of Forensic Sciences, 62(6), 1634-1641.
  • De Vooght-Johnson, R. (2018).
  • Horváth, G., & Mázik, A. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4789.
  • Sjöberg, P. J. R., & Markides, K. E. (2001). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD (hydrogenated tallow amine) in THF.
  • Bell, D. (2009). Strategies for Chiral HPLC Method Development. Pittcon Conference & Expo 2009.
  • Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(8), 1637-1649.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling (R)-2-Fluoropentan-1-amine

This guide provides essential safety and handling protocols for (R)-2-Fluoropentan-1-amine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for (R)-2-Fluoropentan-1-amine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a procedural and causal framework to ensure your safety and the integrity of your research. The principles outlined here are grounded in established safety standards and an understanding of the chemical hazards associated with fluorinated amines.

Hazard Assessment: Understanding the Risks

(R)-2-Fluoropentan-1-amine is a primary amine containing a fluorine atom. While comprehensive toxicological data for this specific molecule is not widely published, the known hazards of structurally similar compounds, such as other fluoroalkylamines and corrosive amines, provide a strong basis for a conservative and robust safety protocol. The primary hazards stem from its likely corrosive nature and potential for toxicity.

A substance information page for the hydrochloride salt of 2-fluoropentan-1-amine indicates several hazards, including acute toxicity (if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye irritation[1]. Furthermore, other small molecule amines are known to cause severe skin burns and eye damage[2]. The presence of the C-F bond also means that hazardous decomposition products, such as hydrogen fluoride, could be generated in a fire. Therefore, all handling procedures must assume the compound is corrosive, toxic, and capable of causing severe irritation or burns upon contact.

Hazard ClassPotential EffectsJustification for PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin[1].Requires a multi-layered approach to prevent all routes of exposure: respiratory protection, chemical-resistant gloves, and full-coverage lab coats.
Skin Corrosion/Irritation Likely to cause skin irritation or severe chemical burns[1][2].Mandates the use of compatible, chemical-resistant gloves and protective clothing to prevent any skin contact.
Serious Eye Damage Can cause serious and potentially irreversible eye damage[1][2].Requires chemical splash goggles at a minimum; a face shield is recommended for splash-prone procedures.
Respiratory Irritation Vapors may be irritating to the respiratory tract.All handling of the neat compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations provide a baseline for handling (R)-2-Fluoropentan-1-amine in a typical research laboratory setting.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary method for exposure control must be a properly functioning chemical fume hood. All transfers, weighing, and reactions involving (R)-2-Fluoropentan-1-amine should be performed inside a hood to control vapor inhalation[3][4].

Personal Protective Equipment Ensemble
  • Hand Protection: The choice of gloves is critical. Single-use nitrile gloves are a common starting point, but for prolonged handling or splash potential, a more robust solution is necessary. It is crucial to use gloves rated for chemical resistance and to double-glove when handling neat material. Always inspect gloves for tears or pinholes before use[3].

    • Recommended Practice: Wear two pairs of nitrile gloves, with the outer glove cuffs pulled over the sleeves of the lab coat. For tasks with significant splash risk, consider heavier-duty neoprene or butyl rubber gloves. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Standard safety glasses are insufficient.

    • Minimum Requirement: Chemical splash goggles that seal around the eyes are mandatory to protect against splashes and vapors. These must conform to OSHA regulations in 29 CFR 1910.133 or equivalent standards[5].

    • Recommended for High-Risk Tasks: When transferring larger volumes (>50 mL) or performing reactions with a higher risk of splashing, a full-face shield should be worn in addition to chemical splash goggles[3].

  • Body Protection: A flame-resistant lab coat is the minimum requirement.

    • Standard Use: A long-sleeved, knee-length lab coat should be worn and fully buttoned.

    • Enhanced Protection: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills[5]. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.

  • Respiratory Protection: If engineering controls (i.e., the fume hood) fail or for certain emergency situations, respiratory protection may be necessary.

    • Standard Operations: A respirator is not typically required when working within a certified chemical fume hood.

    • Emergency or Maintenance: In situations where vapor exposure is possible, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. Use of respirators must be in accordance with a comprehensive respiratory protection program that includes medical evaluation and fit testing, as per OSHA standard 29 CFR 1910.134[5][6].

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

The following diagram illustrates the correct sequence for donning your PPE before handling (R)-2-Fluoropentan-1-amine.

G cluster_donning PPE Donning Sequence node_labcoat 1. Lab Coat (Fully buttoned) node_inner_gloves 2. Inner Gloves (Cuffs under sleeves) node_labcoat->node_inner_gloves Secure sleeves node_goggles 3. Goggles (Adjust for a snug fit) node_inner_gloves->node_goggles node_face_shield 4. Face Shield (If required) node_goggles->node_face_shield node_outer_gloves 5. Outer Gloves (Cuffs over sleeves) node_face_shield->node_outer_gloves G cluster_doffing PPE Doffing Sequence (Contamination Avoidance) node_outer_gloves 1. Outer Gloves (Peel off without touching skin) node_face_shield 2. Face Shield (Handle by the back) node_outer_gloves->node_face_shield node_labcoat 3. Lab Coat (Roll inside-out) node_face_shield->node_labcoat node_goggles 4. Goggles (Handle by the strap) node_labcoat->node_goggles node_inner_gloves 5. Inner Gloves (Peel off without touching skin) node_goggles->node_inner_gloves node_wash 6. Wash Hands Thoroughly node_inner_gloves->node_wash

Caption: Safe sequence for removing PPE to prevent exposure.

Emergency Response and Disposal

In Case of Exposure

Immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Use a safety shower if the spill is extensive. Seek medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

For small spills inside a fume hood, use an absorbent material compatible with amines (e.g., vermiculite or a commercial spill kit). Avoid using combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[8]

Waste Disposal

All materials contaminated with (R)-2-Fluoropentan-1-amine, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed container.[9][10] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[9]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated secondary containment area.

  • Regulatory Compliance: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[2]

By integrating this comprehensive PPE strategy with disciplined laboratory practice, you can handle (R)-2-Fluoropentan-1-amine with a high degree of safety, protecting yourself and your colleagues while advancing your research goals.

References

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CT.gov. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). CDC.
  • NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. (n.d.). CDC.
  • Trimethylamine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Safety Data Sheet - Enamine. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • 2-fluoropentan-1-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • Safety Data Sheet - Fisher Scientific. (n.d.).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • Organic solvents disposal strategies? (2013, May 25). ResearchGate.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds. (n.d.). BenchChem.
  • Safety Data Sheet. (2025, November 6).
  • Safety Data Sheet - Enamine. (n.d.).
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.

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